Glasdegib-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N6O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyano-2,3,5,6-tetradeuteriophenyl)urea |
InChI |
InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1/i6D,7D,8D,9D |
InChI Key |
SFNSLLSYNZWZQG-WGYKNVLXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Glasdegib-d4 as an Internal Standard in Preclinical and Clinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glasdegib-d4, a deuterated analog of the anticancer agent Glasdegib, serves a critical function in research and development as an internal standard for the accurate quantification of Glasdegib in biological samples. This guide provides a comprehensive overview of its application, focusing on the analytical methodologies and the underlying mechanism of the parent compound, Glasdegib.
Glasdegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in cell differentiation, proliferation, and survival.[1] Aberrant activation of this pathway is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1] Glasdegib specifically targets the Smoothened (SMO) receptor, a key component of this pathway.[1][2] By inhibiting SMO, Glasdegib blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, ultimately reducing the expression of oncogenic genes and promoting cancer cell apoptosis.[1]
Application of this compound in Quantitative Bioanalysis
In pharmacokinetic (PK) studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise measurement of the drug's concentration in biological matrices like plasma is paramount. Due to the complexity of these matrices, an internal standard is necessary to control for variability during sample preparation and analysis. This compound is the ideal internal standard for Glasdegib quantification for several reasons:
-
Similar Physicochemical Properties: Being a deuterated version, this compound has nearly identical chemical and physical properties to Glasdegib. This ensures that it behaves similarly during extraction and chromatographic separation, thus effectively mimicking the analytical behavior of the analyte.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass-to-charge ratio for this compound compared to Glasdegib. This allows for their simultaneous detection and differentiation by mass spectrometry without mutual interference.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published analytical methods that utilize this compound as an internal standard for Glasdegib quantification.
Table 1: LC-MS/MS Method Parameters for Glasdegib Quantification
| Parameter | Value | Reference |
| Chromatographic Column | Zorbax XDB-C18 (50 × 2.1 mm, 5 µm) | |
| Mobile Phase A | 0.1% formic acid in water | |
| Mobile Phase B | 0.1% formic acid in acetonitrile | |
| Mass Spectrometer | Sciex API 4000 | |
| Ionization Mode | Positive Ion Electrospray (IonSpray) | |
| IonSpray Voltage | 3000 V | |
| Temperature | 550°C | |
| Lower Limit of Quantification (LLQ) | 3.00 ng/mL | |
| Linearity Range | 3 ng/mL to 3000 ng/mL |
Table 2: Mass Spectrometric Transitions for Glasdegib and this compound
| Compound | m/z Transition | Reference |
| Glasdegib | 375 → 257 | |
| This compound (Internal Standard) | 379 → 257 |
Experimental Protocols
Protocol 1: Quantification of Glasdegib in Human Plasma using LC-MS/MS
This protocol is based on the methodology described in a pharmacokinetic study of Glasdegib.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma sample, add a specific amount of this compound solution (as the internal standard).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer (containing Glasdegib and this compound) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system equipped with a Zorbax XDB-C18 column.
-
Elute the analytes using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Introduce the eluent into a Sciex API 4000 tandem mass spectrometer with a positive ion electrospray source.
-
Monitor the specific mass-to-charge ratio transitions for Glasdegib (375 → 257) and this compound (379 → 257) in multiple reaction monitoring (MRM) mode.
3. Data Analysis:
-
Calculate the peak area ratio of Glasdegib to this compound.
-
Determine the concentration of Glasdegib in the plasma sample by comparing the peak area ratio to a standard curve generated using known concentrations of Glasdegib.
Visualizations
Signaling Pathway
References
The Role of Glasdegib-d4 as an Analytical Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Glasdegib-d4 as an analytical standard in the quantitative analysis of Glasdegib (B1662127), a targeted therapy approved for the treatment of acute myeloid leukemia (AML). The accurate measurement of Glasdegib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This compound, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering enhanced precision and accuracy.
Core Principles of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known quantity of the labeled standard to the unknown sample prior to any sample preparation steps. Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. Any sample loss during extraction or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for potential experimental variabilities.
Glasdegib: Mechanism of Action in the Hedgehog Signaling Pathway
Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers, including AML.[1][2] Glasdegib specifically targets the Smoothened (SMO) transmembrane protein, a key component of the Hh pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. By binding to and inhibiting SMO, Glasdegib effectively blocks this signaling cascade, thereby suppressing the growth and survival of cancer cells that are dependent on the Hh pathway.[3][4]
References
An In-depth Technical Guide on the Core Chemical and Physical Properties of Glasdegib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (B1662127) is a potent and selective inhibitor of the Hedgehog signaling pathway, a critical cellular cascade involved in embryonic development and oncogenesis.[1][2][3] The deuterated analog, Glasdegib-d4, serves as an indispensable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. Its isotopic labeling provides a distinct mass signature, enabling precise differentiation from the unlabeled drug without significantly altering its physicochemical behavior. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, supplemented with relevant data from its non-deuterated parent compound, Glasdegib. Detailed experimental protocols and visual representations of its mechanism of action and analytical workflows are presented to facilitate its application in research and drug development.
Chemical and Physical Properties
This compound is structurally identical to Glasdegib, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms on the 4-cyanophenyl moiety. This substitution is key to its utility as an internal standard.
General Properties
| Property | Value |
| Chemical Name | 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl-2,3,5,6-d4)urea |
| Molecular Formula | C₂₁H₁₈D₄N₆O |
| Appearance | Off-white solid |
Molecular Weight
| Compound | Molecular Weight ( g/mol ) | Reference |
| This compound | 378.47 | [4] |
| Glasdegib | 374.44 | [5] |
Isotopic Purity
The isotopic purity of this compound is a critical parameter for its use as an internal standard and is typically specified in the Certificate of Analysis provided by the supplier. This value, usually expressed as a percentage, indicates the extent of deuterium incorporation at the specified positions and the abundance of the unlabeled species. High isotopic purity is essential for minimizing cross-signal interference and ensuring accurate quantification.
Thermal Properties
| Compound | Onset Melting Point (°C) | Peak Melting Point (°C) | Reference |
| Glasdegib Base | 235.2 | 237.2 | [6] |
| Glasdegib Monomaleate | 195.4 | 200.2 | [6] |
| Glasdegib Dimaleate | 165.9 | 169.3 | [6] |
Solubility
The solubility of Glasdegib is pH-dependent, a characteristic expected to be shared by this compound. The aqueous solubility of Glasdegib monomaleate has been reported as 1.7 mg/mL.[6] Further details on the solubility of Glasdegib monomaleate in various buffers are provided below.
| pH of Buffer | Solubility (mg/mL) | Reference |
| 1.2 | ~11.08 (after 24h) | [6] |
| 4.0 | Data not available | |
| 5.5 | Data not available | |
| 7.0 | Data not available |
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Glasdegib exerts its therapeutic effect by inhibiting the Hedgehog (Hh) signaling pathway, a cascade that plays a crucial role in cell growth, differentiation, and survival.[1][2][7] The primary molecular target of Glasdegib is the Smoothened (SMO) receptor, a transmembrane protein.[1][2] In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog), the Patched (PTCH) receptor tonically inhibits SMO.[8][9][10][11] Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[7][9][10][11] Glasdegib binds to and inhibits SMO, thereby blocking the downstream signaling cascade and suppressing the growth of cancer cells that are dependent on aberrant Hh pathway activation.[2][7]
Caption: Mechanism of Hedgehog pathway inhibition by Glasdegib.
Experimental Protocols
The accurate quantification of Glasdegib in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The following is a representative LC-MS/MS protocol where this compound is used as an internal standard.
Quantification of Glasdegib in Human Plasma by LC-MS/MS
This protocol is a composite of validated methods described in the literature.[2][5][11][12]
4.1.1. Sample Preparation (Protein Precipitation)
-
Aliquot 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with an appropriate volume of this compound internal standard solution (e.g., 50 µL of a 100 ng/mL solution in methanol).
-
Add 600 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4.1.2. Chromatographic Conditions
-
HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Agilent 1200 series, Waters Acquity UPLC).
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size) is commonly used.[11][12]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and 0.1% formic acid in water. A typical mobile phase composition is a 30:70 (v/v) ratio of acetonitrile to 0.1% formic acid.[11][12]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25°C.[5]
4.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glasdegib: The precursor ion will be [M+H]⁺ (m/z 375.2). The product ion will be a specific fragment generated upon collision-induced dissociation (to be determined via infusion and product ion scan).
-
This compound: The precursor ion will be [M+H]⁺ (m/z 379.2). The product ion should ideally be the same fragment as the unlabeled compound to ensure parallel fragmentation behavior.
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, nebulizer gas, and collision energy should be optimized to achieve maximum signal intensity and stability for both the analyte and the internal standard.
Caption: A typical bioanalytical workflow for Glasdegib quantification.
Stability
While comprehensive stability data for this compound is not widely published, studies on the parent drug, Glasdegib, have indicated its stability under various conditions.[5] For rigorous quantitative studies, it is imperative that researchers conduct their own stability assessments of this compound in the matrix of interest (e.g., plasma, tissue homogenates) under the specific storage and handling conditions of their experiments. This includes freeze-thaw stability, short-term bench-top stability, and long-term storage stability.
Conclusion
This compound is a critical reagent for the advancement of research and development involving Glasdegib. Its well-defined chemical structure and mass difference from the parent compound make it an ideal internal standard for mass spectrometry-based bioanalysis. This guide has provided a consolidated source of its chemical and physical properties, with necessary extrapolations from data on the non-deuterated form. The detailed experimental protocol and visual aids for its mechanism of action and analytical workflow are intended to provide a robust starting point for its application in the laboratory. For all quantitative applications, users are strongly advised to consult the supplier's Certificate of Analysis for batch-specific information on isotopic purity and chemical purity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Clinical benefit of glasdegib plus low-dose cytarabine in patients with de novo and secondary acute myeloid leukemia: long-term analysis of a phase II randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. ir.library.louisville.edu [ir.library.louisville.edu]
- 8. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
The Gold Standard in Bioanalysis: A Technical Guide to Glasdegib-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Glasdegib-d4 as an internal standard in the quantitative bioanalysis of Glasdegib, a potent inhibitor of the Hedgehog signaling pathway. The use of a stable isotope-labeled internal standard is paramount for achieving the accuracy and precision required in regulated drug development. This document provides a comprehensive overview of the mechanism of action of Glasdegib, the principles of using a deuterated internal standard, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and a summary of relevant quantitative data.
Introduction: The Role of Glasdegib and the Need for Precise Quantification
Glasdegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells in various malignancies, including acute myeloid leukemia (AML).[1] Glasdegib, in combination with low-dose cytarabine (B982), is approved for the treatment of newly diagnosed AML in older adults or those who are not candidates for intensive chemotherapy.[2]
Accurate measurement of Glasdegib concentrations in biological matrices is essential for pharmacokinetic studies, dose-response evaluations, and therapeutic drug monitoring. The complexity of biological samples necessitates the use of an internal standard to correct for variations in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for such applications due to its near-identical physicochemical properties to the analyte of interest.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to the development and progression of cancers. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Glasdegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.
This compound as an Internal Standard: The Core Principle
This compound is a deuterated analog of Glasdegib, where four hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a molecule with a higher mass that can be differentiated from the unlabeled Glasdegib by a mass spectrometer. However, the physicochemical properties of this compound remain virtually identical to those of Glasdegib.
The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Any loss of the analyte (Glasdegib) during extraction, cleanup, or injection will be accompanied by a proportional loss of the internal standard (this compound). Similarly, any variation in ionization efficiency in the mass spectrometer will affect both molecules to the same extent. By measuring the ratio of the peak area of the analyte to the peak area of the internal standard, accurate and precise quantification can be achieved, irrespective of these variations.
Experimental Protocols
While a specific published method detailing the use of this compound was not identified, the following protocols are synthesized from validated LC-MS/MS methods for Glasdegib quantification, representing a robust approach for its analysis using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex the sample for 10 seconds.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 3 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Glasdegib) | m/z 375.2 → 198.1 |
| MRM Transition (this compound) | m/z 379.2 → 202.1 |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for Glasdegib quantification, extracted from various published studies. These values demonstrate the performance characteristics achievable with such methods.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Glasdegib | 1 - 1000 | 1 | > 0.99 |
| Glasdegib | 5 - 5000 | 5 | > 0.995 |
| Glasdegib | 2 - 2000 | 2 | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC | 5 | 98.5 - 102.3 | < 5.8 | 97.9 - 103.1 | < 6.2 |
| MQC | 50 | 99.1 - 101.5 | < 4.5 | 98.6 - 102.0 | < 5.1 |
| HQC | 500 | 98.8 - 102.0 | < 3.9 | 98.2 - 101.7 | < 4.8 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Glasdegib | LQC | 85.2 | 95.1 - 104.3 |
| MQC | 87.5 | 96.8 - 103.5 | |
| HQC | 86.9 | 97.2 - 102.8 |
Synthesis of this compound
While commercial suppliers provide this compound, a detailed synthesis protocol is often proprietary. However, based on the known synthesis of Glasdegib, a plausible route for the introduction of deuterium atoms would involve the use of a deuterated precursor. For instance, in the synthesis of the cyanophenylurea moiety, a deuterated 4-aminobenzonitrile (B131773) (4-aminobenzonitrile-2,3,5,6-d4) could be used as a starting material. This would be reacted with a suitable activating agent (e.g., phosgene (B1210022) or a phosgene equivalent) to form an isocyanate, which is then reacted with the piperidine (B6355638) amine intermediate of Glasdegib to yield the final deuterated product.
Conclusion
The use of this compound as an internal standard is a cornerstone for the development of robust and reliable bioanalytical methods for the quantification of Glasdegib. Its near-identical chemical and physical properties to the unlabeled drug ensure that it effectively compensates for variations inherent in the analytical process, from sample extraction to mass spectrometric detection. This technical guide provides the foundational knowledge, experimental frameworks, and expected performance characteristics to aid researchers, scientists, and drug development professionals in the implementation of high-quality quantitative assays for Glasdegib, ultimately supporting its safe and effective clinical use.
References
An In-depth Technical Guide to the Synthesis and Purification of Glasdegib-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Glasdegib-d4, a deuterated isotopologue of the Hedgehog signaling pathway inhibitor Glasdegib. This document is intended for an audience with a strong background in synthetic organic chemistry and pharmaceutical development.
Introduction
Glasdegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML).[1][2][3] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly diagnosed AML in certain patient populations.
Deuterated drug analogues, such as this compound, are valuable tools in pharmaceutical research. The incorporation of deuterium (B1214612) can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and improved metabolic stability. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is broken more slowly than a carbon-hydrogen bond by metabolic enzymes. Glasdegib is primarily metabolized by CYP3A4. This compound, with a molecular formula of C21H18D4N6O and a molecular weight of 378.47, can serve as an internal standard in pharmacokinetic studies or as a therapeutic agent with potentially enhanced properties.
Signaling Pathway of Glasdegib
Glasdegib targets the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Ligand binding to PTCH relieves this inhibition, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. By binding to and inhibiting SMO, Glasdegib blocks this signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells with aberrant Hh pathway activation.
Proposed Synthesis of this compound
While a specific, publicly available synthesis for this compound has not been detailed, a plausible route can be conceptualized based on the known synthesis of Glasdegib and general deuteration methodologies. The "-d4" designation suggests the incorporation of four deuterium atoms. Based on the structure of Glasdegib, the most probable locations for deuteration are the N-methyl group (providing a -d3 moiety) and a metabolically susceptible, non-stereogenic position on the piperidine (B6355638) ring. An alternative is the deuteration of two methylene (B1212753) groups on the piperidine ring.
This guide outlines a proposed synthesis focusing on the deuteration of the N-methyl group and one position on the piperidine ring.
Synthetic Scheme
Experimental Protocols
Step 1: Synthesis of N-(methyl-d3)-4-piperidone
A common precursor in the synthesis of Glasdegib is a protected 4-piperidone (B1582916) derivative. The synthesis of the N-trideuteromethyl analogue can be achieved by reacting the corresponding secondary amine (piperidone precursor) with a deuterated methylating agent.
-
Materials: 4-piperidone hydrochloride, potassium carbonate, deuterated methyl iodide (CD3I), acetonitrile.
-
Procedure: To a stirred suspension of 4-piperidone hydrochloride and potassium carbonate in acetonitrile, add deuterated methyl iodide (CD3I) dropwise at room temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 60 °C) for several hours. After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure to yield the crude N-(methyl-d3)-4-piperidone, which can be purified by distillation or chromatography.
Step 2: Deuteration of the Piperidone Ring
Introduction of a fourth deuterium atom onto the piperidine ring can be achieved through hydrogen-deuterium exchange catalysis. The protons alpha to the carbonyl group are susceptible to exchange under basic or acidic conditions in the presence of a deuterium source like D2O.
-
Materials: N-(methyl-d3)-4-piperidone, deuterium oxide (D2O), a suitable catalyst (e.g., sodium deuteroxide or a transition metal catalyst like palladium on carbon).
-
Procedure: The N-(methyl-d3)-4-piperidone is dissolved in a mixture of D2O and a co-solvent if necessary. A catalytic amount of base (e.g., NaOD) is added, and the mixture is heated to facilitate the H/D exchange at the alpha-positions to the carbonyl. The reaction progress is monitored by NMR or mass spectrometry to confirm the incorporation of deuterium. Upon completion, the product is extracted and purified.
Step 3: Asymmetric Synthesis of the Deuterated Amine Intermediate
A key step in the synthesis of Glasdegib is the establishment of the correct stereochemistry at the C2 and C4 positions of the piperidine ring. This is achieved through a dynamic kinetic resolution (DKR) using a transaminase enzyme.
-
Procedure: The deuterated piperidone from the previous step is subjected to an enzymatic transamination reaction. This process involves a transaminase enzyme (e.g., ATA-036) in a suitable buffer system (e.g., borate (B1201080) buffer) with an amine donor. This enzymatic step stereoselectively converts the ketone to the desired (2R,4R)-amine. The resulting amine is then reacted with a protected o-phenylenediamine, followed by cyclization to form the benzimidazole (B57391) ring.
Step 4: Final Urea (B33335) Formation
The final step involves the coupling of the deuterated amine intermediate with 4-isocyanatobenzonitrile to form the urea linkage.
-
Procedure: The deuterated (2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-(methyl-d3)-piperidin-4-amine-d1 is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF). To this solution, 4-isocyanatobenzonitrile is added, and the reaction is stirred at room temperature until completion. The crude this compound is then isolated by precipitation or solvent evaporation.
Purification of this compound
Purification of isotopically labeled compounds is crucial to ensure high chemical and isotopic purity. A multi-step purification strategy is typically employed.
Purification Workflow
Experimental Protocols
1. Silica Gel Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol mixture). The optimal solvent system needs to be determined by thin-layer chromatography (TLC).
-
Procedure: The crude this compound is dissolved in a minimal amount of the mobile phase and loaded onto a silica gel column. The column is eluted with the determined solvent system, and fractions are collected and analyzed by TLC or LC-MS to identify the pure product.
2. Recrystallization:
-
Solvent System: A suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Potential solvents include isopropanol/water mixtures or acetonitrile.
-
Procedure: The material purified by chromatography is dissolved in the minimum amount of the hot solvent system. The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical yields and purities for similar reactions.
Table 1: Synthesis Data for this compound
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | N-trideuteromethylation | 4-piperidone hydrochloride | N-(methyl-d3)-4-piperidone | 85-95 | >95 (GC-MS) |
| 2 | Piperidone Deuteration | N-(methyl-d3)-4-piperidone | d4-piperidone intermediate | 70-85 | >90 (NMR) |
| 3 | Asymmetric Amination & Cyclization | d4-piperidone intermediate | Deuterated amine | 50-65 | >98 (chiral HPLC) |
| 4 | Urea Formation | Deuterated amine | Crude this compound | 80-90 | ~90 (HPLC) |
Table 2: Purification Data for this compound
| Purification Step | Input Material | Output Material | Recovery (%) | Purity (HPLC, %) | Isotopic Purity (%) |
| Silica Gel Chromatography | Crude this compound | Purified this compound | 75-85 | >98 | >99 |
| Recrystallization | Purified this compound | Crystalline this compound | 85-95 | >99.5 | >99 |
Table 3: Analytical Characterization Data for this compound
| Analytical Method | Parameter | Expected Value |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | m/z 379.2 |
| Isotopic Distribution | Consistent with d4 labeling | |
| ¹H NMR | Integration of N-CH₃ signal | Significantly reduced or absent |
| Integration of specific piperidine proton signal | Reduced | |
| ¹³C NMR | N-CH₃ signal | Triplet (due to C-D coupling) |
| HPLC | Purity | >99.5% |
| Retention Time | Similar to unlabeled Glasdegib |
Conclusion
This technical guide has outlined a plausible and detailed approach for the synthesis and purification of this compound. The proposed synthetic route leverages known methodologies for the synthesis of Glasdegib, incorporating specific deuteration steps. The purification strategy employs standard chromatographic and recrystallization techniques to achieve high chemical and isotopic purity. The successful synthesis and purification of this compound will provide a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and oncology. It is important to note that the specific reaction conditions and purification protocols may require optimization for successful implementation.
References
Glasdegib-d4 certificate of analysis explained
An in-depth analysis of the Certificate of Analysis for Glasdegib-d4 provides critical insights into its purity, identity, and quality, which are essential for its application in research and development. This guide dissects the typical data and methodologies presented in such a certificate, offering a clear understanding for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key analytical results for a representative batch of this compound.
| Test | Method | Specification | Result |
| Purity | HPLC | ≥ 98.0% | 99.7% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry (ESI) | Conforms to structure | Conforms | |
| Isotopic Purity | Mass Spectrometry (ESI) | ≥ 99 atom % D | 99.8% |
| Residual Solvents | GC-HS | ≤ 0.5% | 0.1% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the analytical results presented in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the this compound compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV absorbance at a specific wavelength (e.g., 254 nm).
-
Procedure: A solution of this compound is injected into the HPLC system. The components of the sample are separated based on their affinity for the stationary phase (column) and the mobile phase. The detector measures the absorbance of the eluting components, and the purity is calculated based on the area of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
-
Objective: To confirm the chemical structure of this compound and the position of the deuterium (B1214612) labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule, confirming the overall structure and the absence of protons at the deuterated positions.
Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight of this compound and determine its isotopic purity.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is commonly used for molecules like Glasdegib.
-
Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. The resulting mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. The isotopic purity is determined by analyzing the distribution of isotopic peaks.
Visualizations
Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action
Glasdegib is an inhibitor of the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. The diagram below illustrates the pathway's "on" and "off" states and the inhibitory action of Glasdegib.
Hedgehog Signaling Pathway and Glasdegib's Mechanism of Action.
Experimental Workflow for Purity Analysis via HPLC
The following diagram outlines the typical workflow for determining the purity of a this compound sample using HPLC.
Workflow for Determining the Purity of this compound using HPLC.
Methodological & Application
Application Note: High-Throughput Quantification of Glasdegib in Human Plasma using LC-MS/MS with Glasdegib-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Glasdegib in human plasma. Glasdegib, a Hedgehog signaling pathway inhibitor, requires precise monitoring in pharmacokinetic and drug metabolism studies.[1][2] This method utilizes a stable isotope-labeled internal standard, Glasdegib-d4, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed to be suitable for high-throughput analysis in a drug development setting.
Introduction
Glasdegib is an oral small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[3] By inhibiting this pathway, Glasdegib disrupts the proliferation and survival of cancer cells.[3] In 2018, the U.S. Food and Drug Administration (FDA) approved Glasdegib in combination with low-dose cytarabine (B982) for the treatment of newly diagnosed AML in adult patients who are not candidates for intensive chemotherapy.
The development of a reliable bioanalytical method is crucial for characterizing the pharmacokinetic profile of Glasdegib and for therapeutic drug monitoring. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for quantifying drugs and their metabolites in complex biological matrices. This application note details a validated LC-MS/MS method for the determination of Glasdegib in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing and instrument response.
Signaling Pathway of Glasdegib
Glasdegib targets the Hedgehog signaling pathway by inhibiting the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. When the Hedgehog ligand binds to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn promote the expression of genes involved in cell proliferation and survival. In many cancers, this pathway is aberrantly activated. Glasdegib directly binds to and inhibits SMO, thereby blocking the downstream signaling cascade and reducing the proliferation of cancer cells.
Experimental Workflow
The analytical workflow consists of sample preparation by protein precipitation, followed by chromatographic separation using reversed-phase HPLC, and subsequent detection by tandem mass spectrometry.
Materials and Methods
Reagents and Chemicals
-
Glasdegib reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Glasdegib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Glasdegib in acetonitrile to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the Glasdegib stock solution.
-
Working Solutions: Prepare serial dilutions of the Glasdegib stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared by diluting the this compound stock solution to a final concentration of 100 ng/mL in acetonitrile.
Sample Preparation Protocol: Protein Precipitation
-
Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for double blanks).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Symmetry C18, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 30:70 (A:B) |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | 25°C (Ambient) |
| Injection Volume | 5 µL |
| Run Time | 3.5 - 6.0 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Glasdegib | 375.1 | 96.0 | 150 | 22 |
| This compound (IS) | 379.1 | 96.0 | 150 | 22 |
Note: The MRM transition for Glasdegib is based on published data. The transition for this compound is predicted based on a stable d4-labeled parent ion fragmenting to the same product ion as the unlabeled compound. Collision energy for the internal standard should be optimized but is expected to be similar to the analyte.
Method Validation Summary
The method was validated according to regulatory guidelines. The following parameters were assessed:
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Glasdegib in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by compensating for potential variations during sample preparation and analysis. The protein precipitation method is simple, fast, and suitable for high-throughput applications. The chromatographic conditions provide a good peak shape and a short run time, allowing for the rapid analysis of a large number of samples.
Conclusion
The described LC-MS/MS method is a reliable, sensitive, and high-throughput approach for the quantification of Glasdegib in human plasma. This application note provides a comprehensive protocol that can be readily implemented in research and drug development laboratories for pharmacokinetic studies and therapeutic drug monitoring of Glasdegib.
References
Application Notes and Protocols for Pharmacokinetic Studies of Glasdegib using Glasdegib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (B1662127) is an oral inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1][2][3] It is approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in certain patient populations.[4][5] Understanding the pharmacokinetic (PK) profile of Glasdegib is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. This document provides detailed protocols for conducting pharmacokinetic studies of Glasdegib, with a specific focus on the use of its deuterated analog, Glasdegib-d4, as an internal standard for bioanalytical quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. It ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects during LC-MS/MS analysis.
Pharmacokinetic Profile of Glasdegib
Glasdegib exhibits dose-proportional pharmacokinetics. The following tables summarize key pharmacokinetic parameters reported in human studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Glasdegib in Humans
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| 50 mg | 321 | 4 | 9587 | 17.4 | |
| 100 mg (oral tablet) | - | - | - | 14.3 | |
| 50 mg (intravenous) | - | - | - | 13.8 | |
| 25-100 mg | - | 2-4 | - | 20.7 ± 7.7 |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Glasdegib in Humans
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Average Concentration (Css) (ng/mL) | Reference |
| 50 mg | 542 | 4 | 9310 | 388 | |
| 25-100 mg | - | 2-4 | - | - |
Experimental Protocols
Clinical Study Conduct and Sample Collection
A typical pharmacokinetic study of Glasdegib involves the following steps:
-
Subject Recruitment: Recruit healthy volunteers or patients with the relevant indications. Ensure all participants provide informed consent.
-
Drug Administration: Administer a single oral dose of Glasdegib (e.g., 100 mg).
-
Blood Sample Collection: Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points. A typical sampling schedule would be pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -70°C until bioanalysis.
Bioanalytical Method for Glasdegib Quantification in Plasma
This protocol describes a validated LC-MS/MS method for the quantification of Glasdegib in human plasma using this compound as an internal standard.
-
Glasdegib reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Human plasma (blank)
-
Stock Solutions: Prepare primary stock solutions of Glasdegib and this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).
-
Working Solutions: Prepare serial dilutions of the Glasdegib stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound for spiking into all samples.
-
Thaw the plasma samples, calibration standards, and QC samples on ice.
-
To a 200 µL aliquot of plasma, add 500 µL of diluent.
-
Add a known amount of the this compound internal standard working solution.
-
Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for approximately 2 minutes.
-
Centrifuge the samples at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.
Table 3: LC-MS/MS Parameters for Glasdegib Analysis
| Parameter | Condition | Reference |
| LC System | ||
| Column | C18 symmetric column (150 mm x 4.6 mm, 3.5 µm) or Zorbax XDB-C18 (50 x 2.1 mm, 5 µm) | |
| Mobile Phase A | 0.1% Formic acid in water | |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | |
| Elution Mode | Isocratic (e.g., 30:70 A:B) or Gradient | |
| Flow Rate | 0.4 - 1 mL/min | |
| Injection Volume | 10 µL | |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Scan Type | Multiple Reaction Monitoring (MRM) | |
| IonSpray Voltage | 3000 V | |
| Temperature | 550°C | |
| MRM Transitions | To be optimized for Glasdegib and this compound |
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Glasdegib. A typical range is 6.00 to 120 ng/mL.
-
Prepare at least three levels of QC samples (low, medium, and high) in blank plasma.
-
The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a Glasdegib pharmacokinetic study.
Conclusion
This document provides a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Glasdegib using this compound as an internal standard. The use of a validated LC-MS/MS method with a stable isotope-labeled internal standard is essential for generating reliable and accurate pharmacokinetic data, which is fundamental for the clinical development and therapeutic use of Glasdegib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population Pharmacokinetics of Glasdegib in Patients With Advanced Hematologic Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Evaluation of the impact of renal impairment on the pharmacokinetics of glasdegib in otherwise healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
preparing Glasdegib-d4 stock and working solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, which plays a critical role in cell differentiation, proliferation, and survival.[1] Aberrant activation of the Hh pathway is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1][2] Glasdegib targets the Smoothened (SMO) receptor, a key transmembrane protein in this cascade.[1][3] By inhibiting SMO, Glasdegib effectively blocks downstream signaling, leading to decreased proliferation and increased apoptosis in cancer cells.[1]
Glasdegib-d4 is a deuterated form of Glasdegib, commonly used as an internal standard in quantitative analytical methods like mass spectrometry to ensure accuracy and precision. This document provides detailed protocols for the preparation of this compound stock and working solutions for research applications.
Data Presentation
Physicochemical Properties of Glasdegib
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂N₆O | [4] |
| Molecular Weight | 374.44 g/mol | [4] |
| Water Solubility | < 1 mg/mL (insoluble or slightly soluble) | [4] |
| Ethanol Solubility | < 1 mg/mL (insoluble or slightly soluble) | [4] |
| DMSO Solubility | 44 mg/mL (117.51 mM) | [4] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes | Source |
| Solid Powder | -20°C | 3 years | Protect from light and moisture. | [5] |
| 4°C | 2 years | [5] | ||
| In DMSO | -80°C | 6 months - 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [4][5] |
| -20°C | 1 month | [5] |
Signaling Pathway
Glasdegib inhibits the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of genes involved in cell proliferation and survival. Glasdegib's inhibition of SMO prevents these downstream events.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Calculation:
The molecular weight of Glasdegib is 374.44 g/mol .[4] For this compound, four hydrogen atoms are replaced by deuterium (B1214612) atoms. The atomic weight of hydrogen is ~1.008 g/mol , and deuterium is ~2.014 g/mol .
-
Approximate Molecular Weight of this compound = 374.44 + 4 * (2.014 - 1.008) ≈ 378.46 g/mol .
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 378.46 g/mol x 1000 mg/g = 3.78 mg
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out approximately 3.78 mg of this compound powder and transfer it to the tube.
-
Dissolution: Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming in a 37°C water bath can be used if necessary, but check for temperature sensitivity.[6]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryogenic vials. Label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[4][5]
Protocol 2: Preparation of Working Solutions from DMSO Stock
Important Considerations:
-
The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[5]
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO first, before the final dilution into the aqueous buffer or cell culture medium.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 with DMSO.
-
Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium or assay buffer to achieve the desired final working concentration. Mix thoroughly by gentle inversion or pipetting.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. This can be achieved by adding 1 µL of the 10 mM stock to 999 µL of the medium. The final DMSO concentration would be 0.1%.
-
Experimental Workflow
References
- 1. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Glasdegib | Hedgehog/Smoothened | Smo | TargetMol [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Glasdegib Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (B1662127) is an inhibitor of the Hedgehog signaling pathway, approved for the treatment of newly-diagnosed acute myeloid leukemia (AML) in certain patients. Accurate quantification of Glasdegib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the sample preparation of Glasdegib in human plasma for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1] The primary sample preparation techniques covered are Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques
The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can suppress the ionization of the analyte and contaminate the analytical instrument. The choice of technique depends on factors such as the desired level of cleanliness, recovery, throughput, and cost.
Protein Precipitation (PPT)
Protein precipitation is a widely used, simple, and rapid method for sample preparation.[2] It involves the addition of an organic solvent to the plasma sample to denature and precipitate proteins.[2] Acetonitrile (B52724) is a common choice for this purpose.[3][4][5]
Workflow for Protein Precipitation:
Caption: Protein Precipitation Workflow for Glasdegib Analysis.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more selective sample preparation technique that can provide cleaner extracts compared to protein precipitation.[6] It involves passing the sample through a solid sorbent that retains the analyte, while interfering substances are washed away. The analyte is then eluted with a suitable solvent. For the simultaneous quantification of cytarabine (B982) and Glasdegib, a cation exchange solid-phase extraction cartridge has been utilized.[7]
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction Workflow for Glasdegib Analysis.
Quantitative Data Summary
The following table summarizes the performance of different sample preparation techniques for Glasdegib analysis in plasma based on published data.
| Parameter | Protein Precipitation | Solid-Phase Extraction (Cation Exchange) |
| Recovery | 99.94%[1][8] | 93.93% - 101.43%[7] |
| Matrix Effect | Minimal interference (98.56%)[1] | Not explicitly stated, but high recovery suggests minimal interference[7] |
| Linear Range | 6 - 120 ng/mL[3][8] | 5 - 3000 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL[3][8] | 5 ng/mL[7] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is based on a validated LC-MS/MS method for the quantification of Glasdegib in human plasma.[3][8]
Materials:
-
Human plasma
-
Glasdegib reference standard
-
Internal Standard (IS) (e.g., Gilteritinib)[3]
-
Acetonitrile (HPLC grade)[3]
-
Formic acid (AR grade)[3]
-
Milli-Q water
-
Microcentrifuge tubes (2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of Glasdegib (e.g., 600 ng/mL) by dissolving a precisely weighed amount in a diluent (e.g., acetonitrile and 0.1% formic acid in a 30:70 ratio).[3]
-
Prepare working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 6 ng/mL to 120 ng/mL.[8]
-
Prepare a stock solution of the internal standard (e.g., Gilteritinib).[3]
-
-
Sample Preparation:
-
Pipette 200 µL of plasma into a 2 mL microcentrifuge tube.[3]
-
Add the internal standard solution.
-
Add 500 µL of diluent (acetonitrile: 0.1% formic acid, 30:70).[3]
-
To precipitate the plasma proteins, add 300 µL of chilled acetonitrile.[3]
-
Vortex the mixture for approximately 2 minutes.[3]
-
Carefully transfer the supernatant to an HPLC vial for analysis.[3]
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on a method for the simultaneous quantification of Cytarabine and Glasdegib in rat plasma.[7]
Materials:
-
Rat or human plasma
-
Glasdegib reference standard
-
Internal Standard (IS) (e.g., Duvelisib)[7]
-
Cation exchange solid-phase extraction cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (AR grade)
-
Water (LC grade)
-
SPE manifold
-
Collection tubes
Procedure:
-
Preparation of Stock and Standard Solutions:
-
Prepare stock and working standard solutions of Glasdegib and the internal standard in an appropriate solvent.
-
Prepare calibration standards and quality control samples by spiking blank plasma with the working standard solutions to achieve a concentration range of 5-3000 ng/mL.[7]
-
-
SPE Procedure:
-
Conditioning: Condition the cation exchange SPE cartridge.
-
Equilibration: Equilibrate the cartridge with an appropriate buffer.
-
Loading: Load the plasma sample onto the conditioned and equilibrated cartridge.
-
Washing: Wash the cartridge to remove endogenous interferences.
-
Elution: Elute Glasdegib and the internal standard from the cartridge with an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is essential for the sensitive and selective quantification of Glasdegib.[1]
Typical LC-MS/MS Parameters:
-
Chromatographic Column: C18 symmetric column (e.g., 150 mm x 4.6 mm, 3.5 µm).[1][3]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% formic acid (e.g., 30:70 v/v), with the pH adjusted to 4.0.[1][3]
-
Injection Volume: 5.0 µL.[7]
-
Retention Time for Glasdegib: Approximately 2.62 minutes.[1][3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM).[7]
Hedgehog Signaling Pathway
Glasdegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway.[8] This pathway is crucial in embryonic development and can be aberrantly activated in some cancers.
Caption: Simplified Hedgehog Signaling Pathway and the Action of Glasdegib.
Conclusion
The choice of sample preparation technique for Glasdegib analysis in plasma is a critical step that impacts the reliability and accuracy of the results. Protein precipitation offers a rapid and straightforward approach with high recovery, while solid-phase extraction can provide cleaner samples, which may be necessary for certain applications. The detailed protocols and comparative data presented here serve as a valuable resource for researchers and scientists involved in the analysis of Glasdegib, enabling them to select and implement the most appropriate method for their specific needs.
References
- 1. abap.co.in [abap.co.in]
- 2. agilent.com [agilent.com]
- 3. scispace.com [scispace.com]
- 4. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 7. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioequivalence Studies of Glasdegib Using Glasdegib-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib (B1662127) is an oral inhibitor of the Hedgehog signaling pathway, a crucial regulator of cellular processes that, when aberrantly activated, is implicated in the progression of various cancers, including acute myeloid leukemia (AML).[1][2][3] As generic formulations of Glasdegib are developed, establishing bioequivalence is a critical step for regulatory approval. This requires demonstrating that the generic product exhibits a comparable rate and extent of absorption to the reference-listed drug.
The use of a stable isotope-labeled internal standard, such as Glasdegib-d4, is the gold standard for quantitative bioanalysis in pharmacokinetic (PK) studies.[4][5] this compound, being chemically and physically almost identical to Glasdegib, co-elutes during chromatography and experiences similar extraction efficiencies and matrix effects. This allows for highly accurate and precise quantification of Glasdegib in biological matrices like human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS), effectively normalizing for experimental variability.
These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of Glasdegib, leveraging this compound as the internal standard.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway. In a healthy state, the Patched (PTCH) receptor suppresses SMO activity. However, in certain cancers, this pathway is dysregulated, leading to unchecked SMO activation and subsequent activation of the GLI family of transcription factors. These transcription factors promote the expression of genes involved in cancer cell proliferation and survival. By binding to and inhibiting SMO, Glasdegib blocks this signaling cascade, leading to decreased proliferation and increased apoptosis of cancer cells.
Bioequivalence Study Protocol
A typical bioequivalence study for Glasdegib would involve a randomized, single-dose, two-way crossover design conducted in healthy adult subjects under fasting conditions. For certain drugs, studies under fed conditions may also be required.
Study Design and Conduct
Key Study Parameters:
-
Objective: To compare the rate and extent of absorption of a test formulation of Glasdegib with a reference formulation.
-
Study Population: Healthy male and non-pregnant, non-lactating female subjects, typically aged 18-55 years. For kinase inhibitors, specific exclusion criteria may be necessary to avoid potential safety risks.
-
Dose: A single oral 100 mg dose of Glasdegib.
-
Washout Period: A sufficient period to ensure complete elimination of the drug from the body, typically at least 5 times the drug's half-life. For Glasdegib, with a half-life of approximately 14 hours, a washout period of at least 6 days is appropriate.
-
Blood Sampling: Serial blood samples collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
-
Pharmacokinetic Parameters: The primary endpoints are the area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf), and the maximum plasma concentration (Cmax).
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-inf should fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol using LC-MS/MS
This protocol outlines a validated method for the quantification of Glasdegib in human plasma using this compound as an internal standard (IS).
1. Materials and Reagents:
-
Glasdegib reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (AR grade)
-
Human plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Deionized water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Glasdegib and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Glasdegib stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 200 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add a specified amount of this compound working solution to all samples except the blank matrix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 15-20 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions: The following are typical starting conditions that may require optimization.
| Parameter | Condition |
| LC System | Agilent or equivalent HPLC/UPLC system |
| Column | C18 symmetric column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive Ion Mode |
| MRM Transitions | To be determined by direct infusion of Glasdegib and this compound |
| Retention Time | Approximately 2.6 minutes for Glasdegib |
5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters include:
-
Selectivity and Specificity
-
Linearity (e.g., 6-120 ng/mL)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, post-preparative)
Data Presentation and Interpretation
Quantitative data from the bioequivalence study should be summarized in clear, structured tables to facilitate comparison of the pharmacokinetic profiles of the test and reference products.
Table 1: Summary of Pharmacokinetic Parameters for Glasdegib (Illustrative Data)
| Parameter | Test Product (Mean ± SD) | Reference Product (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 765.2 ± 150.8 | 775.3 ± 162.1 | 98.70 | 92.50% - 105.35% |
| AUC0-t (ng·h/mL) | 8540.6 ± 1705.3 | 8610.9 ± 1812.5 | 99.18 | 94.20% - 104.45% |
| AUC0-inf (ng·h/mL) | 8910.2 ± 1790.1 | 9005.4 ± 1895.6 | 98.94 | 93.85% - 104.30% |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.0 (1.0 - 4.0) | - | - |
| t1/2 (h) | 14.1 ± 2.5 | 14.3 ± 2.8 | - | - |
*Median (Min - Max) for Tmax. SD = Standard Deviation.
Interpretation of Results
Based on the illustrative data in Table 1, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-inf all fall within the regulatory acceptance range of 80.00% to 125.00%. Therefore, the test product would be considered bioequivalent to the reference product.
Conclusion
The use of this compound as an internal standard in a well-designed and validated LC-MS/MS bioanalytical method is essential for the accurate and reliable conduct of bioequivalence studies for Glasdegib. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals to successfully evaluate the bioequivalence of new Glasdegib formulations, ensuring that they meet the required standards of pharmaceutical equivalence and performance.
References
- 1. What is the mechanism of Glasdegib Maleate? [synapse.patsnap.com]
- 2. HealthTree Foundation for Acute Myeloid Leukemia, glasdegib Treatment Details [healthtree.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
Application Note: Quantitative Analysis of Glasdegib in Human Plasma using Liquid-Liquid Extraction with Glasdegib-d4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and quantification of Glasdegib (B1662127), a Hedgehog signaling pathway inhibitor, from human plasma. The methodology employs a robust liquid-liquid extraction (LLE) procedure using Glasdegib-d4 as a stable isotope-labeled internal standard (IS). This method is designed for high-throughput bioanalytical applications, offering excellent recovery and minimal matrix effects, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. Subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Glasdegib is an orally administered small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML).[1] Glasdegib, in combination with low-dose cytarabine, is approved for the treatment of newly diagnosed AML in specific patient populations.[3]
Accurate measurement of Glasdegib concentrations in biological matrices like human plasma is essential for evaluating its pharmacokinetic profile, ensuring patient safety, and optimizing dosing regimens. Liquid-liquid extraction is a highly effective sample preparation technique that separates the analyte from plasma proteins and other endogenous interferences, leading to a cleaner extract and improved analytical sensitivity.[4] The use of a deuterated internal standard, this compound, compensates for variability during sample processing and analysis, ensuring high precision and accuracy.
Mechanism of Action: Hedgehog Pathway Inhibition
The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits the activity of the Smoothened (SMO) receptor. This leads to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLIr), preventing the transcription of target genes.
When SHH binds to PTCH, the inhibition on SMO is relieved. Active SMO prevents the cleavage of GLI proteins, allowing their accumulation in the activator form (GLIa). GLIa then translocates to the nucleus to activate the transcription of Hh target genes, which promote cell growth and proliferation. Glasdegib exerts its therapeutic effect by directly binding to and inhibiting SMO, thereby blocking the signaling cascade even in the presence of Hh ligands.
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib on SMO.
Experimental Protocol: Liquid-Liquid Extraction
This protocol details the LLE procedure for extracting Glasdegib from human plasma samples.
Materials and Reagents
-
Human plasma (K2-EDTA as anticoagulant)
-
Glasdegib reference standard
-
This compound (Internal Standard)
-
Methyl Tert-Butyl Ether (MTBE), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic Acid, 0.1% solution
-
Ammonium (B1175870) Hydroxide (B78521), 0.5 M (for pH adjustment)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Centrifuge capable of 4000 rpm
-
Nitrogen evaporator or vacuum concentrator
Preparation of Solutions
-
Glasdegib Stock Solution (1 mg/mL): Accurately weigh and dissolve Glasdegib reference standard in methanol.
-
This compound IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the Glasdegib stock solution with 50:50 acetonitrile/water to prepare calibration curve standards and quality control (QC) samples at desired concentrations.
-
IS Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile/water.
Extraction Procedure
-
Sample Aliquoting: Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the 50 ng/mL IS working solution to each tube (except for blank matrix samples).
-
pH Adjustment: Add 50 µL of 0.5 M ammonium hydroxide to each tube to basify the sample, ensuring Glasdegib is in its neutral form for optimal extraction into an organic solvent.
-
Vortex: Briefly vortex the mixture for 10 seconds.
-
Addition of Extraction Solvent: Add 1.0 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Extraction: Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube, avoiding the aqueous layer and protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 0.1% Formic Acid in Water:Acetonitrile).
-
Final Vortex: Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Caption: Step-by-step workflow for the liquid-liquid extraction of Glasdegib.
LC-MS/MS Analytical Conditions
The following table provides typical starting parameters for the LC-MS/MS analysis of Glasdegib. Method optimization is recommended.
| Parameter | Suggested Condition |
| LC System | UPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 30% B) or a suitable gradient for optimal separation |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Glasdegib: m/z [M+H]⁺ → Product ionThis compound: m/z [M+H]⁺ → Product ion |
| Source Temp. | 500°C |
| Collision Energy | Optimize for specific transitions |
Method Performance Characteristics
The following table summarizes the expected performance of the LLE-LC-MS/MS method based on typical validation results for small molecule bioanalysis.
| Parameter | Target Acceptance Criteria |
| Linearity Range | 6 - 120 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 6 ng/mL |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | 85% - 115% (Normalized to IS) |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
Conclusion
The described liquid-liquid extraction protocol, paired with a stable isotope-labeled internal standard, provides a reliable and robust method for the quantification of Glasdegib in human plasma. The procedure effectively removes interfering matrix components, yielding high analyte recovery and excellent precision and accuracy. This application note serves as a comprehensive guide for researchers in clinical pharmacology and drug development to implement a validated bioanalytical method for Glasdegib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. glasdegib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Glasdegib Dimaleate: Synthesis, Characterization and Comparison of Its Properties with Monomaleate Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Application Notes and Protocols for the Quantification of Glasdegib in Human Plasma by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glasdegib is an orally administered small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of newly diagnosed acute myeloid leukemia (AML) in adult patients who are not candidates for intensive chemotherapy.[1][2][3][4][5] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers, including AML, by promoting the survival and proliferation of cancer stem cells.[1][2][6] Glasdegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) transmembrane protein, a key component of the Hedgehog signaling cascade.[1][6] This inhibition prevents the downstream activation of GLI transcription factors, leading to the suppression of genes involved in cancer cell proliferation and survival.
Accurate and reliable quantification of Glasdegib in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to ensure efficacy while minimizing potential toxicities. This document provides detailed protocols for the determination of Glasdegib concentrations in human plasma using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that plays a critical role in cell growth and differentiation. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO). Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. Glasdegib functions by directly inhibiting SMO, thereby blocking the entire downstream signaling pathway.
Caption: Hedgehog signaling pathway and the inhibitory action of Glasdegib.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Glasdegib from human plasma.[7]
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Gilteritinib or a stable isotope-labeled Glasdegib if available).[8][9]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Allow frozen plasma samples to thaw at room temperature.
-
In a microcentrifuge tube, add 200 µL of human plasma.
-
Add 50 µL of the internal standard working solution and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B initially, increasing to 95% B over 2.5 min, hold for 1 min, return to initial conditions and re-equilibrate for 1.5 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Glasdegib | 457.2 | 263.1 | 30 | 25 |
| Internal Standard (Gilteritinib) | 553.3 | 466.2 | 40 | 30 |
Note: These are example parameters and may require optimization for individual instruments.
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC-MS/MS method for the quantification of Glasdegib in human plasma.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Model | Linear, weighted (1/x²) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 15% | < 15% |
| Low QC (LQC) | 3 | ± 15% | < 15% |
| Medium QC (MQC) | 100 | ± 15% | < 15% |
| High QC (HQC) | 800 | ± 15% | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Sample | Recovery (%) | Matrix Effect (%) |
| Glasdegib | LQC | 92.5 | 98.2 |
| HQC | 95.1 | 97.5 | |
| Internal Standard | - | 93.8 | 99.1 |
Experimental Workflow
The overall workflow for the quantification of Glasdegib in human plasma is depicted in the following diagram.
Caption: Workflow for Glasdegib quantification in human plasma.
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Glasdegib in human plasma. The protocol is robust and suitable for supporting pharmacokinetic and clinical studies of Glasdegib. Adherence to the detailed experimental procedures and quality control measures is crucial for obtaining accurate and reproducible results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. daurismo.pfizerpro.com [daurismo.pfizerpro.com]
- 4. fda.gov [fda.gov]
- 5. Glasdegib plus low-dose cytarabine for acute myeloid leukemia: Practical considerations from advanced practitioners and pharmacists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Application Note: Establishing a Linear Dynamic Range for Glasdegib in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Glasdegib in human plasma. Glasdegib is a small molecule inhibitor of the Hedgehog signaling pathway, approved for the treatment of acute myeloid leukemia (AML)[1][2][3]. Accurate bioanalysis is critical for pharmacokinetic studies. This method utilizes a stable isotope-labeled internal standard (SIL-IS), specifically a deuterated analog of Glasdegib, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The described protocol establishes a linear dynamic range, a critical parameter in bioanalytical method validation.
Introduction
Glasdegib targets and inhibits the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway[1][2]. Aberrant activation of this pathway is implicated in the survival and proliferation of cancer stem cells, and its inhibition can enhance sensitivity to chemotherapy. The development of a robust bioanalytical method is essential for characterizing the drug's pharmacokinetic profile. The use of a SIL-IS, such as deuterated Glasdegib, is the gold standard in quantitative LC-MS/MS as it shares near-identical physicochemical properties with the analyte, ensuring reliable correction during extraction and ionization. This document outlines the procedure for preparing calibration standards and quality control (QC) samples to establish and confirm the method's linear range.
Signaling Pathway of Glasdegib
Glasdegib functions by inhibiting the Smoothened (SMO) receptor. In the canonical Hedgehog pathway, the binding of a Hedgehog (Hh) ligand to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors, promoting the expression of genes involved in cell proliferation and survival. Glasdegib directly binds to and inhibits SMO, thereby blocking downstream signal transduction, regardless of the presence of the Hh ligand.
References
Troubleshooting & Optimization
minimizing matrix effects with Glasdegib-d4 in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when using Glasdegib-d4 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS bioanalysis?
A: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2][3] These interferences, such as phospholipids, salts, and metabolites, can compete with the analyte and its internal standard (IS) for ionization in the mass spectrometer's source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.[5]
Q2: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?
A: A SIL-IS like this compound is considered the gold standard for quantitative bioanalysis.[6] Because it is structurally and chemically almost identical to the analyte (Glasdegib), it is expected to have the same chromatographic retention time and experience the same degree of matrix effects.[7] By adding a known concentration of this compound to every sample, calibration standard, and quality control (QC), the ratio of the analyte peak area to the IS peak area is used for quantification. This ratio corrects for variability during sample preparation and potential matrix effects, thereby improving method accuracy and precision.[7]
Q3: What are the regulatory expectations for evaluating matrix effects?
A: Regulatory bodies like the FDA and EMA, now harmonized under the ICH M10 guideline, require that matrix effects be thoroughly investigated during method validation to ensure they do not compromise the integrity of the data.[8] The validation should demonstrate that the method is selective and free from significant matrix-induced interference. This is typically done by evaluating the matrix factor in at least six different lots of the biological matrix.[2][6]
Troubleshooting Guide
Issue 1: Method validation fails the matrix effect test (accuracy and precision are outside the ±15% limit in different matrix lots).
Question: My method for Glasdegib quantification passed initial tests, but it failed the multi-lot matrix effect validation. What are the troubleshooting steps?
Answer: This issue indicates that the variability in matrix composition between different individuals or lots significantly impacts your analyte's quantification, and this compound is not fully compensating for it.
Troubleshooting Steps:
-
Confirm the Extent of Variability: Quantify the matrix factor (MF) for Glasdegib and this compound in each of the problematic lots. A high coefficient of variation (CV%) in the IS-normalized MF across lots confirms the issue.
-
Improve Sample Cleanup: The protein precipitation method, while simple, is often insufficient for removing all interfering matrix components, particularly phospholipids.[9][10] Consider switching to a more rigorous sample preparation technique.
-
Solid-Phase Extraction (SPE): SPE can provide significantly cleaner extracts by using controlled chemistry to bind the analyte and wash away interferences.[11] Polymeric mixed-mode cation exchange sorbents are often effective for compounds like Glasdegib.[11]
-
Liquid-Liquid Extraction (LLE): LLE can separate the analyte from matrix components based on partitioning between two immiscible liquids. Optimizing the pH and solvent choice is critical.[11]
-
-
Optimize Chromatography: Increase the chromatographic separation between Glasdegib and the co-eluting matrix interferences.
-
Modify the gradient profile to better resolve early-eluting components.
-
Try a different column chemistry (e.g., a PFP or biphenyl (B1667301) phase instead of a standard C18).
-
-
Check for Deuterium (B1214612) Isotope Effect: Although rare, the deuterium labeling in this compound can sometimes cause a slight shift in retention time compared to the unlabeled Glasdegib.[12][13] If this shift causes one compound to co-elute with an interference while the other does not, the compensation will fail. A high-resolution LC system can help identify small retention time differences.
Issue 2: The this compound (Internal Standard) signal is highly variable or unexpectedly low across an analytical run.
Question: The peak area of my this compound is inconsistent between samples in the same batch. Why is this happening and how can I fix it?
Answer: An inconsistent IS signal is a clear warning sign that an uncontrolled variable is affecting your analysis. Since the IS concentration is constant, its response should be relatively stable across all samples (calibrators, QCs, and unknowns).[7]
Troubleshooting Steps:
-
Investigate Sample Processing:
-
Pipetting Errors: Verify the accuracy and precision of the pipette used to add the IS working solution.
-
Inconsistent Extraction: Ensure uniform handling of all samples during extraction steps (e.g., consistent vortexing time, centrifugation speed, and temperature).
-
Evaporation Issues: If using an evaporation step, ensure all samples are dried completely and for a consistent period. Uneven evaporation can lead to variability upon reconstitution.
-
-
Assess for Severe or Differential Matrix Effects: While a SIL-IS should compensate for matrix effects, severe ion suppression can lower the signal to a point where it becomes noisy and less precise.[11] In some cases, the matrix effect experienced by the analyte and the SIL-IS can differ by 26% or more, leading to inaccurate results.[12]
-
Use the troubleshooting steps from Issue 1 (improve sample cleanup, optimize chromatography) to reduce the overall level of matrix interference.
-
-
Check Instrument Performance:
-
Ion Source Contamination: Injecting many samples with insufficient cleanup can foul the mass spectrometer's ion source, leading to a drop in signal over the course of the run.[9] Clean the ion source as per the manufacturer's instructions.
-
Injector Issues: Check for partial clogs or leaks in the autosampler that could lead to inconsistent injection volumes.
-
Data Presentation
Table 1: Summary of Validation Parameters for Glasdegib Bioanalysis in Human Plasma
Data synthesized from published methods using protein precipitation.
| Parameter | Result | Acceptance Criteria | Reference |
| Recovery | 99.94% | Consistent and reproducible | [14][15] |
| Matrix Effect | 98.55% | CV ≤15% | [15][16] |
| Linearity (r²) | 0.999 | ≥0.99 | [16][17] |
| Concentration Range | 6 - 120 ng/mL | N/A | [16][17] |
Table 2: General Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | General Effectiveness | Common Interferences Removed | Throughput |
| Protein Precipitation (PPT) | Low to Moderate | Proteins | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Some phospholipids, salts | Moderate |
| Solid-Phase Extraction (SPE) | High | Phospholipids, salts, other small molecules | Low to Moderate |
| HybridSPE®-Phospholipid | Very High | Proteins, phospholipids | High |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol uses the "post-extraction spike" method, which is considered the gold standard for quantifying matrix effects.[3][18]
Objective: To determine the degree of ion suppression or enhancement caused by the biological matrix.
Materials:
-
Six different lots of blank human plasma.
-
Glasdegib and this compound reference standards.
-
Validated sample preparation method (e.g., Protein Precipitation, SPE).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Set A (Analyte in Neat Solution):
-
Prepare a solution of Glasdegib and this compound in the final reconstitution solvent at a low and a high concentration (e.g., LQC and HQC levels).
-
Analyze these neat solutions via LC-MS/MS. This provides the baseline response without any matrix.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process aliquots from each of the six blank plasma lots using your validated sample preparation method.
-
After the final step (e.g., after evaporation, before reconstitution), spike the extracted blank matrix with Glasdegib and this compound to the same final concentrations as in Set A.
-
Analyze these samples via LC-MS/MS.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Average Peak Area in Set A)
-
Calculate the MF for both the analyte and the IS for each plasma lot. An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assessment: Calculate the mean and coefficient of variation (CV%) for the IS-Normalized MF across the six lots. Per regulatory guidelines, the CV% should be ≤15%.
-
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
Based on published methods for Glasdegib analysis.[15][16]
Objective: A rapid method for sample cleanup by removing proteins.
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or QC.
-
Add 50 µL of this compound working solution (as IS).
-
Add 500 µL of chilled acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 15-20 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: A diagram illustrating how matrix components cause ion suppression.
Caption: A workflow for assessing matrix effects during method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. tecan.com [tecan.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. abap.co.in [abap.co.in]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Glasdegib-d4 Technical Support Center: Addressing Isotopic Exchange
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and mitigating isotopic exchange issues when using Glasdegib-d4 as an internal standard in quantitative mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a stable isotope-labeled version of Glasdegib, a drug used in the treatment of acute myeloid leukemia (AML).[1][2] In this compound, four hydrogen atoms have been replaced with deuterium (B1214612), a heavier, stable isotope of hydrogen. This mass difference allows it to be used as an ideal internal standard in quantitative liquid chromatography-mass spectrometry (LC-MS) assays.[3] By adding a known amount of this compound to a sample at the beginning of the preparation process, it can accurately correct for variations in sample extraction, handling, and instrument response, ensuring precise quantification of the unlabeled Glasdegib.[3][4]
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange is a chemical reaction where a deuterium atom on a labeled compound, like this compound, is swapped for a hydrogen atom from the surrounding environment (e.g., solvents, reagents). This process, also known as back-exchange, compromises the integrity of the internal standard by converting it to lighter versions (Glasdegib-d3, -d2, etc.), leading to inaccurate and unreliable quantification of the target analyte. The stability of the deuterium label is critical, and exchange can be influenced by factors such as pH, temperature, and the specific location of the deuterium atoms on the molecule.
Q3: Where are the deuterium labels on this compound located and are they stable?
A3: For optimal stability, deuterium labels should be placed on non-exchangeable positions within a molecule, such as aliphatic or aromatic carbon atoms. Placing them on heteroatoms (e.g., -OH, -NH, -SH groups) should be avoided as these positions are prone to rapid exchange with protic solvents. While the exact position of deuteration on commercially available this compound should be confirmed from the certificate of analysis, manufacturers typically prioritize labeling at stable positions to ensure its suitability as an internal standard.
Q4: What are the primary experimental factors that can induce isotopic exchange?
A4: Several factors can promote the unwanted exchange of deuterium for hydrogen:
-
pH: Both acidic and basic conditions can catalyze the exchange reaction. The minimum rate of exchange for many compounds occurs at a slightly acidic pH.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvents: The presence of protic solvents (e.g., water, methanol) is necessary for the exchange to occur. The type of solvent and any additives can influence the exchange rate.
-
Enzymatic Activity: In biological matrices, enzymes could potentially facilitate isotopic exchange, although this is less common for labels on stable carbon positions.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to the stability and performance of this compound in LC-MS assays.
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
-
Symptom: The peak area of this compound is highly variable across a batch of samples, including calibrators and quality controls.
-
Potential Cause: Isotopic exchange occurring during sample preparation or storage.
-
Troubleshooting Steps:
-
Assess Stability in Matrix: Perform an experiment to confirm the stability of this compound under your specific experimental conditions.
-
Review Sample Preparation Conditions:
-
pH: Measure the pH of your solutions. If highly acidic or basic, consider adjusting to a more neutral pH range if the assay allows.
-
Temperature: Avoid exposing samples to high temperatures. If heating is required, minimize the duration. Perform sample preparation steps on ice where possible.
-
-
Check for Contamination: Ensure that the unlabeled Glasdegib stock solution has not contaminated the this compound solution. Analyze the IS spiking solution alone to confirm the absence of a significant signal at the mass transition of the unlabeled analyte.
-
Issue 2: Appearance of Unlabeled Glasdegib in Blank Samples
-
Symptom: A peak corresponding to unlabeled Glasdegib is detected when analyzing a blank matrix sample spiked only with this compound.
-
Potential Cause: In-source fragmentation of the deuterated standard or isotopic exchange.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Conditions: High source temperatures or energetic conditions can sometimes cause the loss of deuterium atoms. Methodically reduce source temperature and other relevant parameters to see if the signal for the unlabeled analyte decreases.
-
Perform a Stability Experiment: Incubate a solution of this compound in the final sample solvent at various time points (e.g., 0, 2, 8, 24 hours) and analyze the samples. A time-dependent increase in the unlabeled Glasdegib signal is a clear indicator of isotopic exchange.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.
Objective: To quantify the conversion of this compound to unlabeled Glasdegib over time in a given solvent or matrix.
Materials:
-
This compound stock solution
-
Unlabeled Glasdegib stock solution
-
Blank matrix (e.g., human plasma) or analytical solvent
-
LC-MS system
Methodology:
-
Prepare Stability Samples:
-
Spike a known concentration of this compound into the blank matrix or solvent. The concentration should be consistent with what is used in your analytical method.
-
Aliquot this mixture into several vials.
-
-
Incubation:
-
Store the vials under the same conditions (temperature, light exposure) as your typical sample queue.
-
Analyze one vial immediately (T=0).
-
Analyze subsequent vials at predetermined time points (e.g., 4, 8, 12, and 24 hours).
-
-
LC-MS Analysis:
-
Analyze each sample, monitoring the multiple reaction monitoring (MRM) transitions for both this compound and unlabeled Glasdegib.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled Glasdegib to this compound at each time point.
-
An increase in this ratio over time indicates that isotopic exchange is occurring.
-
Data Presentation:
| Time Point (Hours) | This compound Peak Area | Unlabeled Glasdegib Peak Area | Area Ratio (Unlabeled/d4) | % Exchange |
| 0 | 1,540,000 | 7,800 | 0.0051 | 0.51% |
| 4 | 1,535,000 | 15,500 | 0.0101 | 1.01% |
| 8 | 1,542,000 | 23,100 | 0.0150 | 1.50% |
| 12 | 1,530,000 | 31,200 | 0.0204 | 2.04% |
| 24 | 1,538,000 | 55,400 | 0.0360 | 3.60% |
| Assumes the T=0 value represents the initial isotopic purity of the standard. |
Visualizations
Glasdegib's Mechanism of Action
Glasdegib functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in cell regulation. It specifically targets the Smoothened (SMO) receptor, which, when activated, leads to a signaling cascade that promotes the activation of GLI transcription factors and subsequent gene expression involved in cell proliferation.
Caption: Simplified Hedgehog signaling pathway showing inhibition by Glasdegib.
Experimental Workflow for Stability Assessment
A logical workflow is critical for systematically diagnosing issues with isotopic exchange.
References
Technical Support Center: Troubleshooting Glasdegib-d4 Analysis
Welcome to the technical support center for Glasdegib-d4 analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal intensity or abnormal peak shape during LC-MS/MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or no signal for this compound. What are the potential causes and how can I troubleshoot this?
A weak or absent signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Below is a step-by-step guide to diagnose and resolve this issue.
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure that the protein precipitation extraction was performed correctly. Inadequate precipitation or sample loss during transfer can lead to low analyte concentration. The use of chilled acetonitrile (B52724) for protein precipitation is a common practice.[1]
-
Check Internal Standard Concentration: Confirm that the working concentration of your this compound internal standard (IS) is appropriate. A concentration that is too low will naturally result in a weak signal.
-
Inspect LC-MS/MS System Suitability: Before running samples, perform a system suitability test to ensure the instrument is performing optimally.[2] This can help identify issues with the system before sample analysis.
-
Review Mass Spectrometer Parameters: Ensure the mass spectrometer is tuned and calibrated. Verify that the correct precursor and product ion transitions for this compound are being monitored. While specific transitions for this compound are not detailed in the provided literature, they will be slightly different from Glasdegib due to the deuterium (B1214612) labeling.
-
Investigate for Ion Suppression: Co-eluting matrix components from the sample can suppress the ionization of this compound, leading to a reduced signal.[3] To investigate this, you can perform a post-column infusion experiment. If ion suppression is detected, improving the chromatographic separation or sample cleanup is necessary.
Q2: The peak shape for this compound is poor (e.g., broad, tailing, or splitting). What could be causing this and how can I improve it?
Poor peak shape can compromise the accuracy and precision of your analytical method.[2] The following are common causes and solutions for improving the chromatography of this compound.
Troubleshooting Steps:
-
Evaluate the Analytical Column: A degraded or contaminated column is a frequent cause of poor peak shape.[2]
-
Action: Flush the column with a strong solvent or, if necessary, replace it with a new one. Several validated methods for Glasdegib utilize a C18 column.
-
-
Optimize the Mobile Phase: An inappropriate mobile phase composition can lead to peak tailing or broadening.
-
Action: Ensure the mobile phase pH is appropriate for Glasdegib, which is a basic compound. The use of 0.1% formic acid in the mobile phase has been reported to provide good peak shape for Glasdegib. Adjust the organic-to-aqueous ratio to achieve better peak resolution and shape.
-
-
Check for System Contamination: Contamination in the LC system, including tubing, injector, or solvent reservoirs, can lead to peak distortion.
-
Action: Flush the entire LC system with appropriate cleaning solutions.
-
-
Review Injection Volume and Sample Solvent: Injecting too large a volume or using a sample solvent much stronger than the mobile phase can cause peak distortion.
-
Action: Reduce the injection volume or dilute the sample in a solvent that is compatible with the initial mobile phase conditions.
-
Experimental Protocols & Data
Recommended Starting LC-MS/MS Parameters for Glasdegib Analysis
The following parameters are based on validated methods for Glasdegib and can be used as a starting point for optimizing the analysis of this compound.
| Parameter | Recommended Conditions |
| LC Column | C18 Symmetry Column (e.g., 150 mm x 4.6 mm, 3.5 µm or 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: AcetonitrileIsocratic or gradient elution can be used. A common isocratic ratio is 70:30 (A:B). A gradient might be necessary for complex matrices. |
| Flow Rate | 0.4 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., ±5°C from optimized temperature) |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Sample Preparation Protocol: Protein Precipitation
This is a common and effective method for extracting Glasdegib from plasma samples.
-
To 200 µL of plasma sample, add an appropriate volume of this compound internal standard solution.
-
Add 500 µL of a diluent (e.g., the initial mobile phase).
-
Add 300 µL of chilled acetonitrile to precipitate the proteins.
-
Vortex the mixture for approximately 2 minutes.
-
Centrifuge the sample at high speed (e.g., 4000 rpm) for 15-20 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor signal or peak shape issues with this compound.
Caption: Troubleshooting workflow for this compound analysis.
References
Technical Support Center: Managing Differential Matrix Effects in Glasdegib Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing differential matrix effects between Glasdegib and its deuterated internal standard, Glasdegib-d4, during LC-MS/MS bioanalysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of Glasdegib using this compound as an internal standard.
Issue 1: Poor reproducibility of the Glasdegib/Glasdegib-d4 peak area ratio between samples.
-
Question: My calibration curve is linear in solvent, but when I analyze my plasma samples, the peak area ratio of Glasdegib to this compound is highly variable. What could be the cause?
-
Answer: This issue often points to a differential matrix effect, where endogenous components in the plasma affect the ionization of Glasdegib and this compound to different extents. Even with a stable isotope-labeled internal standard (SIL-IS), variations in the matrix composition between individual samples can lead to inconsistent analyte/IS ratios.[1]
Troubleshooting Steps:
-
Confirm Co-elution: A primary cause of differential matrix effects is a slight chromatographic separation between the analyte and its deuterated internal standard.[2][3] This can happen due to the "deuterium isotope effect," which can alter the retention time of this compound.[4][5]
-
Action: Overlay the chromatograms of Glasdegib and this compound from a matrix sample. If a shift is observed, the chromatographic method needs optimization to ensure complete co-elution.[2]
-
-
Evaluate Matrix Factor: Quantify the extent of the matrix effect for both the analyte and the internal standard.
-
Action: Perform a post-extraction addition experiment as detailed in the Experimental Protocols section. A significant difference in the matrix factor between Glasdegib and this compound confirms a differential matrix effect.
-
-
Enhance Sample Preparation: If co-elution is confirmed but variability persists, the sample cleanup procedure may be insufficient to remove interfering matrix components.[6][7]
-
Action: Consider more rigorous extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.[8]
-
-
Investigate Different Matrix Lots: The composition of biological matrices can vary between lots or individual subjects.
-
Action: Evaluate the matrix effect across at least six different lots of blank matrix to assess inter-subject variability.[4]
-
-
Issue 2: The retention times of Glasdegib and this compound are not identical.
-
Question: I'm observing a consistent, small shift in the retention time between Glasdegib and this compound. Is this a problem?
-
Answer: Yes, this can be a significant problem. If Glasdegib and this compound do not co-elute perfectly, they may exit the column into regions of the ion source with varying degrees of ion suppression or enhancement, leading to inaccurate quantification.[3][4]
Troubleshooting Steps:
-
Modify Chromatographic Conditions:
-
Action: Adjust the mobile phase composition, gradient slope, or temperature to achieve co-elution. Sometimes, using a column with slightly lower resolution can help merge the peaks.[3]
-
-
Consider Isocratic Elution: If using a gradient, subtle differences in polarity between the analyte and IS can be amplified.
-
Action: Develop an isocratic method if feasible, as this can sometimes minimize separation.
-
-
Check for Column Degradation: A deteriorating column can lead to changes in selectivity.
-
Action: Replace the analytical column and guard column to see if co-elution is restored.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are differential matrix effects in the context of Glasdegib and this compound?
A1: Differential matrix effects occur when co-eluting matrix components from a biological sample (like plasma) alter the ionization efficiency of Glasdegib differently than its deuterated internal standard, this compound.[2] This can lead to either ion suppression or enhancement that is not equally compensated for by the internal standard, resulting in inaccurate and imprecise quantification.[9]
Q2: Why isn't a deuterated internal standard always sufficient to correct for matrix effects?
A2: While SIL-IS are the gold standard, they may not perfectly mimic the analyte's behavior under all conditions.[4] The primary reason is the potential for chromatographic separation due to the deuterium (B1214612) isotope effect.[5] If the analyte and IS elute at even slightly different times, they can be exposed to different concentrations of interfering matrix components in the ion source, leading to differential matrix effects.[10]
Q3: How can I quantitatively assess the matrix effect for Glasdegib and this compound?
A3: The most accepted method is the post-extraction spike experiment.[11] This involves comparing the peak response of the analyte and internal standard in a clean solution (neat) to their response when spiked into an extracted blank matrix. The ratio of these responses is the matrix factor (MF). A detailed protocol is provided below.
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical methods?
A4: Regulatory agencies like the FDA require that matrix effects be evaluated during method validation to ensure they do not compromise the accuracy and precision of the assay.[12] It is essential to demonstrate that the internal standard adequately compensates for any matrix effects across different sources of the biological matrix.
Data Presentation
The following table presents illustrative data from a matrix effect experiment designed to identify differential effects between Glasdegib and this compound.
| Analyte | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike in Plasma) | Matrix Factor (MF) |
| Glasdegib | 1,500,000 | 975,000 | 0.65 (35% Suppression) |
| This compound | 1,550,000 | 1,240,000 | 0.80 (20% Suppression) |
In this example, Glasdegib experiences more significant ion suppression than this compound, resulting in a lower matrix factor. This differential effect would lead to an overestimation of the true Glasdegib concentration in the samples.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol describes the post-extraction spike method to determine the matrix factor for Glasdegib and this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Glasdegib and this compound in the final mobile phase composition at low and high concentrations.
-
Set B (Post-Extraction Spike): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using the established extraction procedure. After the final extraction step, spike the extracts with Glasdegib and this compound to the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with Glasdegib and this compound at low and high concentrations before the extraction procedure. This set is used to determine extraction recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Glasdegib and this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
Calculate the MF for both Glasdegib and this compound at each concentration level. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Glasdegib) / (MF of this compound)
-
The IS-Normalized MF should be close to 1.0 to indicate that the internal standard is effectively compensating for the matrix effect.
-
Mandatory Visualization
Signaling Pathway
Caption: Glasdegib inhibits the Hedgehog signaling pathway by targeting the SMO receptor.
Experimental Workflow
Caption: Troubleshooting workflow for differential matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
Navigating LC Gradient Optimization for Glasdegib and Glasdegib-d4 Co-elution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the liquid chromatography (LC) gradient to ensure the co-elution of Glasdegib and its deuterated internal standard, Glasdegib-d4.
This technical support center provides practical guidance in a question-and-answer format to address common challenges encountered during the bioanalytical method development and validation for Glasdegib. By ensuring the near-identical chromatographic behavior of the analyte and its stable isotope-labeled internal standard, the accuracy and reliability of pharmacokinetic and other quantitative studies can be significantly enhanced.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Glasdegib and this compound peaks are not co-eluting. What are the primary LC parameters I should investigate?
A1: Separation of deuterated and non-deuterated isotopologues can occur in reversed-phase liquid chromatography.[1] To achieve co-elution, systematically evaluate and optimize the following parameters:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724), methanol) and its ratio to the aqueous phase can influence the retention of both compounds. A slight adjustment in the gradient slope or the initial and final organic phase percentages can bring the peaks together.
-
pH of the Mobile Phase: Glasdegib has ionizable groups with pKa values of 1.7 and 6.1.[2] Operating the mobile phase pH far from these values can ensure a consistent ionization state and minimize differential interactions with the stationary phase. A mobile phase pH of 4.0 has been successfully used.[3][4]
-
Column Chemistry: While a C18 column is a common starting point, subtle differences in stationary phase chemistry (e.g., end-capping, ligand density) can affect selectivity. If co-elution is challenging on one C18 column, trying a different manufacturer's C18 or an alternative phase (e.g., C8, Phenyl) may be beneficial.
-
Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions. Adjusting the column temperature can sometimes fine-tune the separation and promote co-elution.
Q2: I'm observing peak tailing for Glasdegib. What could be the cause and how can I fix it?
A2: Peak tailing can compromise resolution and integration accuracy. Potential causes and solutions include:
-
Secondary Interactions: The basic nitrogen on the methylpiperidine ring of Glasdegib can interact with residual silanols on the silica-based stationary phase. Adding a small amount of a competing base (e.g., 0.1% formic acid) to the mobile phase can mitigate these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Flush the column according to the manufacturer's instructions or replace the guard column.
Q3: I'm experiencing ion suppression in my LC-MS/MS analysis of Glasdegib. What are the likely causes and how can I mitigate this?
A3: Ion suppression is a common matrix effect in LC-MS/MS analysis that can lead to inaccurate quantification. Here's how to address it:
-
Improve Sample Preparation: Enhance your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.
-
Modify Chromatographic Conditions: Adjust the LC gradient to separate Glasdegib and this compound from co-eluting matrix components that may be causing the suppression.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound is the most effective way to compensate for matrix effects, as it will be similarly affected by suppression as the analyte.
Experimental Protocols
Key Experiment: LC-MS/MS Method for Glasdegib Quantification
This protocol is a composite based on published methods for the analysis of Glasdegib in biological matrices.
1. Sample Preparation (Protein Precipitation):
- To 200 µL of plasma, add 500 µL of a solution containing this compound (internal standard) in diluent.
- Add 300 µL of chilled acetonitrile to precipitate proteins.
- Vortex the mixture for approximately 2 minutes.
- Centrifuge at 4000 rpm for 15-20 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
2. Liquid Chromatography Parameters:
- HPLC System: Alliance Waters e2695 or equivalent.
- Column: Symmetric C18, 150 mm x 4.6 mm, 3.5 µm particle size.
- Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (30:70, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- Injection Volume: 10 µL.
- Run Time: 6 minutes.
3. Mass Spectrometry Parameters:
- Mass Spectrometer: QTRAP 5500 Triple Quadrupole or equivalent.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- IonSpray Voltage: 3000 V.
- Temperature: 550°C.
- Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
Table 1: Reported LC Parameters for Glasdegib Analysis
| Parameter | Method 1 | Method 2 |
| Column | Symmetric C18 (150 x 4.6 mm, 3.5 µm) | Zorbax XDB-C18 (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Isocratic (30:70 A:B) | Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Internal Standard | Gilteritinib | This compound |
Visualizations
Troubleshooting Workflow for Co-elution
Caption: A logical workflow for troubleshooting the co-elution of Glasdegib and this compound.
References
stability of Glasdegib-d4 in plasma during freeze-thaw cycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Glasdegib-d4 in plasma during freeze-thaw cycles. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
Q1: We are observing inconsistent concentrations of this compound in our plasma samples after they have been frozen and thawed. What could be the potential causes?
A1: Inconsistent concentrations of this compound post-freeze-thaw cycles can stem from several factors. Firstly, it is crucial to assess the intrinsic stability of the molecule to such environmental changes. Bioanalytical method validation studies for Glasdegib (B1662127) have demonstrated its stability over a number of freeze-thaw cycles. However, deviations from established protocols can lead to variability. Consider the following:
-
Number of Freeze-Thaw Cycles: Exceeding the validated number of freeze-thaw cycles can lead to degradation. It is recommended to limit the number of cycles to what has been validated.
-
Thawing and Freezing Technique: The rate of thawing and freezing can impact the stability of analytes in plasma. Rapid freezing and controlled, consistent thawing are generally recommended.
-
Sample Handling: Ensure that samples are thoroughly mixed after thawing and before aliquoting to avoid concentration gradients.
-
Matrix Effects: The composition of the plasma itself can influence stability. While unlikely to be the primary cause for inconsistency between aliquots of the same sample, it is a factor to consider in inter-sample variability.
Q2: What is the expected stability of Glasdegib in plasma after multiple freeze-thaw cycles?
A2: Based on bioanalytical method validation studies, Glasdegib is stable in human plasma for at least three freeze-thaw cycles when stored at -80°C. The stability of the deuterated internal standard, this compound, is expected to be comparable to that of the parent compound.
Data Presentation
The following table summarizes the freeze-thaw stability of Glasdegib in human plasma from a bioanalytical method validation study. The data is presented as the percentage of recovery after three freeze-thaw cycles.
| Quality Control Level | Concentration (ng/mL) | Mean Recovery (%) |
| Low Quality Control (LQC) | Low Concentration | 99.13% |
| Medium Quality Control (MQC) | Medium Concentration | 100.00% |
| High Quality Control (HQC) | High Concentration | 98.38% |
The stability of Glasdegib was assessed over three freeze-thaw cycles from -80°C to room temperature.[1]
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of Glasdegib in Human Plasma
This protocol outlines the methodology to assess the stability of Glasdegib in human plasma over three freeze-thaw cycles.
1. Sample Preparation:
- Spike blank human plasma with Glasdegib at three different concentration levels: Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
- Aliquot the spiked plasma samples into appropriate storage vials.
2. Freeze-Thaw Cycles:
- Cycle 1: Freeze the aliquoted QC samples at -80°C for at least 12 hours. Thaw the samples unassisted at room temperature.
- Cycle 2: Once completely thawed, refreeze the samples at -80°C for at least 12 hours. Thaw again at room temperature.
- Cycle 3: Repeat the freeze-thaw process for a third cycle.[2]
3. Sample Analysis:
- After the third thaw, process the QC samples along with a freshly prepared calibration curve.
- Analyze the samples using a validated LC-MS/MS method to determine the concentration of Glasdegib.
4. Data Evaluation:
- Calculate the mean concentration and accuracy (% recovery) for each QC level.
- The analyte is considered stable if the mean concentration at each level is within ±15% of the nominal concentration.
Mandatory Visualizations
Hedgehog Signaling Pathway
Glasdegib functions as an inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[3][4]
Caption: Inhibition of the Hedgehog signaling pathway by Glasdegib.
Experimental Workflow: Freeze-Thaw Stability Assessment
The following diagram illustrates the workflow for assessing the freeze-thaw stability of this compound in plasma.
Caption: Workflow for assessing freeze-thaw stability.
References
- 1. scispace.com [scispace.com]
- 2. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
- 3. Profile of Glasdegib for the Treatment of Newly Diagnosed Acute Myeloid Leukemia (AML): Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glasdegib in the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Glasdegib Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of Glasdegib (B1662127), a Hedgehog signaling pathway inhibitor, in biological matrices. While the use of a stable isotope-labeled internal standard such as Glasdegib-d4 is the gold standard for LC-MS/MS-based bioanalysis to ensure the highest accuracy and precision by correcting for matrix effects and procedural variability, published literature details methods validated with alternative internal standards. This guide will objectively compare the performance of these methods, providing supporting experimental data, detailed protocols, and visual representations of workflows and relevant biological pathways.
Data Presentation: A Side-by-Side Look at Performance
The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for Glasdegib quantification, one utilizing Gilteritinib and the other Duvelisib as internal standards.
Table 1: Method Performance Comparison
| Parameter | Method 1 (Internal Standard: Gilteritinib) | Method 2 (Internal Standard: Duvelisib) |
| Linearity Range | 6.00 - 120 ng/mL[1][2][3] | 5 - 3000 ng/mL[4] |
| Correlation Coefficient (r²) | 0.999[1] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL | 5 ng/mL |
| Lower Limit of Detection (LLOD) | Not Reported | 2.0 ng/mL |
| Recovery | 99.94% | 98.77% to 103.23% |
| Matrix Effect | Minimal interference (98.56%) | Not explicitly reported, but high recovery suggests minimal interference. |
| Precision (% CV) | 1.43% | Mean RSD: 2.99% |
| Accuracy | Within acceptable limits | Within acceptable limits per FDA guidelines |
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Internal Standard: Gilteritinib) | Method 2 (Internal Standard: Duvelisib) |
| Chromatographic Column | C18 symmetric column (150 mm x 4.6 mm, 3.5 µm) | Reversed-phase polar-100 column (100 mm × 2.1 mm, 3 µm) |
| Mobile Phase | Acetonitrile (B52724): 0.1% formic acid (30:70) | Water containing 0.1% formic acid and acetonitrile (85:15, v/v, pH 3.2) |
| Flow Rate | 1 mL/min | 0.4 mL/min |
| Elution Mode | Isocratic | Isocratic |
| Retention Time (Glasdegib) | 2.62 min | Not explicitly stated, but total run time is 3.5 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Experimental Protocols: A Detailed Breakdown
Method 1: Quantification of Glasdegib using Gilteritinib as an Internal Standard
This method was developed for the quantification of Glasdegib in human plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Glasdegib at a concentration of 600 ng/mL by dissolving 6 mg of Glasdegib in 100 mL of a diluent consisting of acetonitrile and 0.1% formic acid (30:70).
-
Prepare calibration standards ranging from 6 to 120 ng/mL by serial dilution of the primary stock solution with the diluent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, and HQC) in blank plasma.
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma sample, add 500 µL of the internal standard solution (Gilteritinib), 500 µL of acetonitrile, and 300 µL of the diluent.
-
Vortex the mixture and then centrifuge for 20 minutes.
-
Inject the supernatant into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Utilize a C18 symmetric column (150 mm x 4.6 mm, 3.5 µm) for chromatographic separation.
-
Employ an isocratic mobile phase of Acetonitrile: 0.1% formic acid (30:70) at a flow rate of 1 mL/min.
-
Set the total analysis time to 6 minutes.
-
Detect Glasdegib and the internal standard using an MS/MS detector in positive ESI and MRM mode.
Method 2: Simultaneous Quantification of Glasdegib and Cytarabine (B982) using Duvelisib as an Internal Standard
This method was developed for the simultaneous quantification of Glasdegib and Cytarabine in rat plasma.
1. Preparation of Stock and Working Solutions:
-
Prepare stock solutions of Glasdegib, Cytarabine, and the internal standard (Duvelisib).
-
Prepare calibration standards over a concentration range of 5–3000 ng/mL for both Glasdegib and Cytarabine in blank rat plasma.
-
Prepare QC samples at appropriate concentrations.
2. Sample Preparation (Solid-Phase Extraction):
-
Utilize a cation exchange solid-phase extraction (SPE) cartridge for the extraction of Glasdegib, Cytarabine, and the internal standard from rat plasma. This method provides high recovery rates for both drugs with minimal interference from endogenous plasma components.
3. LC-MS/MS Analysis:
-
Perform chromatographic separation on a reversed-phase polar-100 column (100 mm × 2.1 mm, 3 µm).
-
Use an isocratic mobile phase consisting of a mixture of water containing 0.1% formic acid and acetonitrile (85:15, v/v, pH 3.2) at a flow rate of 0.4 mL/min.
-
The total run time for the analysis is 3.5 minutes.
-
Operate the LC-MS/MS instrument in the positive ESI and MRM mode.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalytical method validation of Glasdegib using LC-MS/MS.
Caption: Experimental workflow for Glasdegib bioanalysis.
Signaling Pathway
Glasdegib functions by inhibiting the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.
References
- 1. abap.co.in [abap.co.in]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
Assessing the Extraction Recovery of Glasdegib Utilizing its Deuterated Analog, Glasdegib-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the extraction of Glasdegib from biological matrices, with a focus on assessing extraction recovery. The use of a deuterated internal standard, Glasdegib-d4, is examined in the context of best practices for bioanalytical method development. This document summarizes quantitative data from published studies, details experimental protocols, and presents visual representations of key processes to aid in the objective evaluation of these methods.
Data Summary: Extraction Recovery of Glasdegib
The efficiency of extracting an analyte from a complex biological matrix is a critical parameter in bioanalytical method validation. High and consistent recovery ensures the accuracy and reliability of quantitative data. Below is a summary of reported extraction recovery data for Glasdegib using two different extraction techniques.
| Extraction Method | Analyte | Internal Standard | Matrix | Mean Extraction Recovery (%) | Reference |
| Protein Precipitation | Glasdegib | Not specified | Human Plasma | 99.94 | Venkateswara Rao, Y. et al. (2025)[1] |
| Solid-Phase Extraction (SPE) | Glasdegib | Duvelisib | Rat Plasma | 101.43 | Alnasser, A. et al.[2] |
| Solid-Phase Extraction (SPE) | This compound | Not applicable | Not reported | Data not available | N/A |
Note: While the use of a deuterated internal standard like this compound is the gold standard for correcting for variability in extraction recovery and matrix effects, specific recovery data for this compound was not available in the reviewed literature. However, as a stable isotope-labeled internal standard, its chemical and physical properties are nearly identical to Glasdegib. Therefore, the extraction recovery of this compound is expected to be highly similar to that of Glasdegib under the same experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. The following sections outline the protocols for the protein precipitation and solid-phase extraction methods referenced above.
Protein Precipitation Method
This method, reported by Venkateswara Rao, Y. et al. (2025), offers a simple and rapid approach for sample preparation.[1]
Procedure:
-
To 200 µL of human plasma, add 500 µL of a diluent (the composition of which is not specified in the abstract).
-
Add 300 µL of chilled acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis by LC-MS/MS.
Solid-Phase Extraction (SPE) Method
This method, described by Alnasser, A. et al., provides a more rigorous cleanup of the sample matrix.[2]
Procedure:
-
Condition a cation exchange solid-phase extraction cartridge.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Glasdegib and the internal standard from the cartridge.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizing the Workflow and Signaling Pathway
Diagrams are provided to visually represent the experimental workflow for assessing extraction recovery and the signaling pathway of Glasdegib.
References
Determining Limit of Detection and Quantification for Glasdegib Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for assays of Glasdegib, a small molecule inhibitor of the Hedgehog signaling pathway. Understanding the sensitivity of an analytical method is crucial for accurate quantification of the drug in various matrices, from pharmaceutical formulations to biological fluids. This document outlines the common methodologies for LOD and LOQ determination, presents a comparative summary of published assay performance for Glasdegib, and provides a detailed experimental protocol.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2][3][4][5] The Limit of Quantification (LOQ) , also referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical assays, represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Several methods are recommended by regulatory bodies like the International Council for Harmonisation (ICH) for determining LOD and LOQ. The choice of method depends on whether the analytical procedure is instrumental and whether it exhibits baseline noise.
The most common approaches include:
-
Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected.
-
Signal-to-Noise (S/N) Ratio: This approach is applicable to methods that exhibit baseline noise, such as chromatography. Typically, a signal-to-noise ratio of 3:1 is accepted for determining the LOD, and a ratio of 10:1 is used for the LOQ.
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method is widely used for instrumental assays. The LOD and LOQ are calculated using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where:
-
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line or the standard deviation of blank measurements).
-
S = the slope of the calibration curve.
-
-
Glasdegib Signaling Pathway
Glasdegib functions as an inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor. The aberrant activation of this pathway is implicated in the pathogenesis of certain cancers.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 4. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
cross-validation of Glasdegib assays between different laboratories
A Guide to Inter-Laboratory Cross-Validation of Glasdegib Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for Glasdegib, a Hedgehog pathway inhibitor, between different laboratories. Ensuring the consistency and reliability of assay data across various sites is paramount for the integrity of clinical trial data and drug development programs. This document outlines the critical validation parameters, a representative experimental protocol, and a comparative data presentation to facilitate a comprehensive and objective assessment.
Mechanism of Action: The Hedgehog Signaling Pathway
Glasdegib functions by inhibiting the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and proliferation.[2][3] In many cancers, this pathway is aberrantly activated, contributing to tumor growth and survival.[4][5] Glasdegib specifically targets Smoothened (SMO), a key transmembrane protein in this pathway. By binding to and inhibiting SMO, Glasdegib effectively halts the downstream signaling cascade that leads to the activation of GLI transcription factors, thereby suppressing the expression of oncogenic genes.
Figure 1: The Hedgehog Signaling Pathway and the Mechanism of Action of Glasdegib.
Inter-Laboratory Validation Workflow
A typical workflow for the cross-validation of a Glasdegib assay involves several key stages, from initial planning and protocol harmonization to comparative data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Glasdegib Quantification: Glasdegib-d4 vs. Other Potential Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Glasdegib, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Glasdegib-d4, a stable isotope-labeled (SIL) internal standard, with other potential alternatives, focusing on their performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, compensating for variability in extraction recovery, matrix effects, and instrument response. This comparison is based on a review of published bioanalytical methods and the established principles of internal standard selection.
Performance Comparison: this compound vs. Structural Analogs
This compound , as a SIL internal standard, is considered the gold standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to Glasdegib, ensuring it co-elutes and experiences the same matrix effects and ionization suppression or enhancement. This leads to more accurate and precise quantification.
Gilteritinib , an unrelated small molecule kinase inhibitor, has been used as a structural analog internal standard for Glasdegib analysis. While a more readily available and potentially less expensive option, its physicochemical properties differ from Glasdegib, which may lead to differences in extraction recovery and response to matrix effects.
The following tables summarize the performance characteristics of Glasdegib quantification using either this compound or Gilteritinib as the internal standard, based on data from separate studies.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Performance Data | Source |
| Linearity Range | 3 to 3000 ng/mL | [1] |
| Accuracy (%RE) | -0.9% to 1.6% (for quality control samples) | Not explicitly stated for a full validation, but implied by its use in a clinical pharmacokinetic study. |
| Precision (%CV) | Not explicitly stated | Implied to be within acceptable limits for clinical studies. |
| Matrix Effect | Not explicitly stated | Expected to be minimal and effectively compensated for due to the co-eluting nature of the SIL IS. |
| Recovery | Not explicitly stated | Expected to closely track the recovery of Glasdegib. |
Note: The available data for this compound is from a pharmacokinetic study and does not provide a full validation report. However, its use in a clinical setting implies that it has met regulatory standards for bioanalytical method validation.
Table 2: Performance Characteristics of Gilteritinib as an Internal Standard
| Parameter | Performance Data | Source |
| Linearity Range | 6 to 120 ng/mL | [2] |
| Accuracy (% Mean) | 98.55% (HQC), 98.46% (LQC) | [2] |
| Precision (%CV) | 1.43% | [2] |
| Matrix Effect (% Mean) | 98.55% (HQC), 98.46% (LQC) | [2] |
| Recovery (%) | 99.94% | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on established FDA guidelines for bioanalytical method validation.
Bioanalytical Method for Glasdegib using Gilteritinib as Internal Standard
This method was developed for the quantification of Glasdegib in human plasma.[2]
1. Sample Preparation:
-
To 200 µL of plasma, add 500 µL of diluent and centrifuge for 2 minutes.
-
Add 300 µL of chilled acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge the sample at 4000 rpm for 15-20 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: HPLC with a C18 symmetric column (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile: 0.1% formic acid (30:70 v/v), pH 4.0.
-
Flow Rate: 1 mL/min.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Not specified in the provided abstract.
3. Method Validation Parameters:
-
Linearity: Assessed over the range of 6-120 ng/mL.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma to that in post-extraction spiked plasma.
Bioanalytical Method for Glasdegib using this compound as Internal Standard
This method was employed in a clinical study to determine the absolute oral bioavailability of Glasdegib.[3]
1. Sample Preparation:
-
To a 50 µL plasma aliquot, add the deuterated internal standard (this compound).
-
Add 10% NH4OH (aq) and extract with 1000 µL of ethyl acetate.
-
Centrifuge the sample.
-
Evaporate a 400 µL aliquot of the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in 400 µL of 0.1% formic acid in acetonitrile:water (25:75, v/v).
-
Inject the sample onto the HPLC system.
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography.
-
MS System: Tandem mass spectrometry.
-
Monitored Ion Transitions: m/z 375 → 257 for Glasdegib and m/z 379 → 257 for this compound.
3. Method Validation Parameters:
-
Linearity: Established over the range of 3 to 3000 ng/mL.
-
Accuracy: Interassay accuracy for QC samples ranged from -0.9% to 1.6%.
Mandatory Visualizations
Hedgehog Signaling Pathway
Glasdegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular proliferation. The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by Glasdegib.
Caption: The Hedgehog signaling pathway and the inhibitory action of Glasdegib on the Smoothened (SMO) receptor.
Experimental Workflow for Bioanalytical Assay
The following diagram outlines a typical workflow for a bioanalytical assay using an internal standard for the quantification of a drug like Glasdegib in a biological matrix.
Caption: A generalized workflow for a bioanalytical method utilizing an internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Glasdegib. Based on established principles and available data, This compound is the superior choice as an internal standard. Its stable isotope-labeled nature ensures that it behaves almost identically to Glasdegib throughout the analytical process, providing the most accurate and precise data by effectively compensating for matrix effects and variability in sample recovery.
While a structural analog like Gilteritinib can be used and may offer a more accessible alternative, it is more susceptible to differential matrix effects and extraction recovery, which could compromise the accuracy of the results. The validation data for the method using Gilteritinib shows good performance; however, the inherent advantages of a SIL internal standard make this compound the recommended choice for definitive pharmacokinetic and clinical studies where the highest level of data integrity is required. Researchers should carefully consider the goals of their study and the required level of analytical rigor when selecting an internal standard for Glasdegib quantification.
References
A Comparative Guide to Linearity and Precision in Glasdegib Quantification Methods
This guide provides a comparative analysis of published bioanalytical methods for the quantification of Glasdegib (B1662127), a Hedgehog signaling pathway inhibitor, in biological matrices. The focus is on the critical validation parameters of linearity and precision, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating and selecting appropriate analytical methodologies. The data presented is compiled from several studies employing liquid chromatography with tandem mass spectrometry (LC-MS/MS), the predominant technique for Glasdegib bioanalysis.
Comparison of Method Performance
The following table summarizes the linearity and precision data from various validated LC-MS/MS methods for Glasdegib quantification in human or rat plasma. These methods demonstrate high sensitivity and adherence to regulatory standards, such as those set by the US Food and Drug Administration (FDA).
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | HPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Matrix | Human Plasma | Human Plasma | Rat Plasma |
| Linearity Range (ng/mL) | 3 - 3000[1][2][3] | 6 - 120[4][5][6] | 5 - 3000[7] |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity established with weighted (1/concentration²) linear regression.[1][2] | 0.999[4][5][6] | ≥ 0.99[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 3[1][2][3] | 6[5][6] | 5 (LLOQ), 2 (LLOD)[7] |
| Intra-day Precision (%RSD) | Not explicitly stated in the provided text. | LQC: 1.43%, MQC & HQC data not provided.[5] | 0.66 - 2.72%[7] |
| Inter-day Precision (%RSD) | Not explicitly stated in the provided text. | LQC, MQC, HQC data not provided.[5] | Data not explicitly provided. |
| Intra-day Accuracy (%RE) | -1.7% to 3.0% (Inter-assay accuracy)[2] | Not explicitly stated. | 93.67 - 101.7%[7] |
| Inter-day Accuracy (%RE) | Not explicitly stated. | Not explicitly stated. | 93.67 - 101.7%[7] |
HPLC-MS/MS: High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantification; LLOD: Lower Limit of Detection; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error; LQC: Low Quality Control; MQC: Middle Quality Control; HQC: High Quality Control.
Experimental Protocols
The methodologies outlined below are representative of the protocols used in the cited studies for validating the quantification of Glasdegib.
1. Linearity Assessment
-
Preparation of Calibration Standards: A primary stock solution of Glasdegib is prepared in a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and 0.1% formic acid)[5]. This stock solution is then serially diluted to prepare working solutions. Calibration standards are made by spiking a blank biological matrix (e.g., human plasma) with the working solutions to achieve a series of at least six to eight non-zero concentrations covering the desired linear range[5][8]. The lowest standard defines the LLOQ[5][6].
-
Sample Processing: A protein precipitation method is commonly used for sample extraction[5]. An internal standard (IS), such as Gilteritinib or Duvelisib, is added to all calibration standards, quality control samples, and study samples[5][7]. A precipitating agent, like acetonitrile, is then added. The mixture is centrifuged, and the resulting supernatant is injected into the LC-MS/MS system[5].
-
Data Analysis: Calibration curves are constructed by plotting the peak area ratio of Glasdegib to the internal standard against the nominal concentration of the analyte. A linear regression analysis is performed, typically with a weighting factor (e.g., 1/concentration²) to ensure accuracy at the lower end of the range[1][2]. The acceptance criterion for the correlation coefficient (r or r²) is typically ≥ 0.99[7]. For a run to be accepted, the back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (or ±20% at the LLOQ), according to FDA and ICH guidelines[8].
2. Precision and Accuracy Testing
-
Preparation of Quality Control (QC) Samples: QC samples are prepared in the same biological matrix as the calibration standards at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC)[5]. These concentrations should be within the established linear range. The stock solution used for preparing QCs should be independent of the one used for calibration standards[9].
-
Intra-day (Intra-batch) Precision and Accuracy: A minimum of five replicates of each QC level (LQC, MQC, HQC) are analyzed in a single analytical run on the same day[5]. The precision is expressed as the percent relative standard deviation (%RSD), and the accuracy is expressed as the percent relative error (%RE) from the nominal concentration.
-
Inter-day (Inter-batch) Precision and Accuracy: The analysis of QC samples is repeated on at least three different days to determine the variability between analytical runs[7].
-
Acceptance Criteria: As per regulatory guidelines, the %RSD for precision should not exceed 15% for LQC, MQC, and HQC (20% for LLOQ). The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ)[8].
Methodology Visualization
The following diagram illustrates a typical workflow for the validation of a Glasdegib bioanalytical method, from sample preparation to data analysis.
Caption: Workflow for Glasdegib Bioanalytical Method Validation.
References
- 1. Clinical and Model‐Based Evaluation of the Effect of Glasdegib on Cardiac Repolarization From a Randomized Thorough QT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the impact of renal impairment on the pharmacokinetics of glasdegib in otherwise healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abap.co.in [abap.co.in]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Applicable pharmacokinetic study: Development and validation of bioanalytical LC-MS/MS method for the simultaneous quantification of cytarabine and glasdegib used for the treatment of acute myeloid leukemia - Arabian Journal of Chemistry [arabjchem.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
Evaluating the Robustness of Analytical Methods for Glasdegib Utilizing Glasdegib-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the robustness of analytical methods for the quantification of Glasdegib, with a particular focus on the utility of its deuterated analogue, Glasdegib-d4, as an internal standard. Robustness is a critical parameter in the validation of analytical methods, ensuring that minor, deliberate variations in method parameters do not adversely affect the accuracy and precision of the results. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a cornerstone of developing a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The primary advantage of using a deuterated internal standard such as this compound is its ability to mimic the analyte of interest, Glasdegib, throughout the entire analytical process, including sample preparation, chromatography, and ionization. This co-elution and similar behavior in the mass spectrometer allow for effective compensation for variability, leading to more accurate and precise quantification. While specific comparative data for this compound against other internal standards is not extensively published, the principles of bioanalytical method validation strongly support its use.
Experimental Protocols for Robustness Evaluation
The robustness of an analytical method is determined by assessing the impact of small but deliberate variations in method parameters on the analytical results. The following protocols are based on validated methods for Glasdegib analysis.[1]
1. Variation of Chromatographic Conditions:
-
Flow Rate: The mobile phase flow rate is altered by a small margin (e.g., ±0.1 mL/min or ±0.2 mL/min) from the optimized condition. For instance, if the optimal flow rate is 1.0 mL/min, experiments are conducted at 0.9 mL/min and 1.1 mL/min.
-
Mobile Phase Composition: The ratio of the mobile phase components is slightly varied. For a mobile phase of Acetonitrile: 0.1% formic acid (30:70), the ratio could be changed to (28:72) and (32:68).[2]
-
Column Oven Temperature: The temperature of the column oven is adjusted (e.g., ±5°C) from the set point.
-
pH of the Mobile Phase: The pH of the aqueous component of the mobile phase is slightly modified.
2. Sample Preparation Variations:
-
Extraction Time: The duration of the sample extraction step (e.g., vortexing or shaking) can be varied.
-
Reagent Volumes: Minor variations in the volumes of precipitation or extraction solvents can be introduced.
For each of these variations, replicate quality control (QC) samples at low, medium, and high concentrations are analyzed. The percentage relative standard deviation (%RSD) and the percentage of recovery are then calculated and compared against the results obtained under the optimal conditions. The acceptance criterion for robustness is typically that the %RSD should not be more than 2.0%.
Data Presentation: Performance of Robust Analytical Methods for Glasdegib
The following tables summarize the performance characteristics of validated analytical methods for Glasdegib, highlighting the robustness of the assays.
Table 1: Summary of a Validated LC-MS/MS Method for Glasdegib in Human Plasma
| Parameter | Result |
| Linearity Range | 6 - 120 ng/mL |
| Correlation Coefficient (r²) | 0.999 |
| Lower Limit of Quantification (LLOQ) | 6 ng/mL |
| Recovery | 99.94% |
| Matrix Effect | 98.55% |
| Precision (%CV) | Intra-day and Inter-day precision within acceptable limits |
| Accuracy (% Mean Accuracy) | Within acceptable limits for LQC, MQC, and HQC |
Table 2: Robustness Evaluation of an RP-HPLC Method for Glasdegib
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate (mL/min) | 0.9 | < 2.0% |
| 1.1 | < 2.0% | |
| Oven Temperature (°C) | 30 | < 2.0% |
| 40 | < 2.0% | |
| Mobile Phase Ratio (±5mL) | Organic Phase -5mL | < 2.0% |
| Organic Phase +5mL | < 2.0% |
Table 3: Hypothetical Comparison of Internal Standards for Glasdegib Quantification
This table illustrates the expected performance differences between a deuterated internal standard (this compound) and a non-isotopically labeled structural analog internal standard (Analog IS). The use of a SIL-IS generally results in improved precision and accuracy.
| Parameter | This compound (SIL-IS) | Analog IS |
| Precision (%CV) at LLOQ | ≤ 15% | ≤ 20% |
| Precision (%CV) at other QCs | ≤ 10% | ≤ 15% |
| Accuracy (% Bias) at LLOQ | ± 15% | ± 20% |
| Accuracy (% Bias) at other QCs | ± 10% | ± 15% |
| Matrix Effect Variability | Low | Potentially High |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in evaluating the robustness of an analytical method for Glasdegib.
References
Safety Operating Guide
Safe Disposal of Glasdegib-d4: A Comprehensive Guide for Laboratory Professionals
Researchers and drug development professionals handling Glasdegib-d4 must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant, disposable |
| Eye/Face Protection | Safety Glasses/Goggles | ANSI Z87.1 certified |
| Face Shield | As needed for splash protection | |
| Skin and Body Protection | Laboratory Coat | Full-length, buttoned |
| Protective Clothing | As required by facility protocols | |
| Respiratory Protection | Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound, a potent cytotoxic compound, must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Segregation and Collection:
-
Container Management:
-
Use a leak-proof, sealable container appropriate for solid or liquid waste, as applicable.
-
The container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Keep the waste container sealed when not in use.[3]
-
-
Decontamination of Work Surfaces:
-
Following any handling or disposal activities, thoroughly decontaminate all work surfaces.
-
Use a suitable decontamination solution, such as a high-pH solution or a validated chemical deactivating agent, as recommended by your facility's safety protocols.
-
-
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2]
-
The storage area should be well-ventilated and have secondary containment.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed EHS vendor.
-
Disposal must be conducted in accordance with all local, state, and federal regulations for hazardous chemical waste.[1][4] Do not dispose of this compound down the drain or in regular trash.[1][5]
-
Emergency Procedures for Spills
In the event of a spill, immediate action is crucial to contain the material and prevent exposure.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
-
Ensure the area is well-ventilated.
-
-
Don Appropriate PPE:
-
Wear the full complement of recommended PPE before attempting to clean the spill.[2]
-
-
Contain and Clean the Spill:
-
For solid spills, carefully collect the material using a method that avoids dust generation (e.g., using dampened absorbent pads).[2]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.
-
Place all cleanup materials into a designated hazardous waste container.[2]
-
-
Decontaminate:
-
Thoroughly decontaminate the spill area and any equipment used for cleanup.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Mechanism of Action: Hedgehog Signaling Pathway Inhibition
Glasdegib is an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and cellular regulation that can be aberrantly activated in some cancers. Glasdegib specifically targets the Smoothened (SMO) protein. In the canonical Hedgehog pathway, the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor relieves the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation and nuclear translocation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. By inhibiting SMO, Glasdegib effectively blocks this signaling cascade, thereby suppressing the growth of cancer cells that are dependent on this pathway.
The following diagram illustrates the inhibitory action of Glasdegib on the Hedgehog signaling pathway.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Glasdegib-d4
For laboratory professionals engaged in drug development and scientific research, ensuring safety during the handling of potent compounds like Glasdegib-d4 is paramount. This guide provides essential, immediate safety protocols and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures for handling, and compliant disposal plans. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Glasdegib is classified as a hazardous drug. The deuterated form, this compound, should be handled with the same precautions. The primary routes of exposure are inhalation of dust particles and direct skin or eye contact. It is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Required PPE | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Use a face shield in conjunction with goggles for procedures with a high risk of splashing[2][3]. |
| Skin Protection | Disposable, impermeable gown (e.g., polyethylene-coated polypropylene). | Prevents skin contact with the compound. Gowns should be long-sleeved with knit cuffs[3]. |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves. | Double-gloving provides an extra layer of protection. The outer glove should be worn over the gown cuff and changed immediately if contaminated[4]. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required when handling the solid compound outside of a containment system to prevent inhalation of dust. Also necessary for cleaning up spills. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal procedures are crucial to prevent contamination and environmental release. All activities involving this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution from solid this compound.
-
Preparation and Decontamination:
-
Don all required PPE as specified in Table 1.
-
Prepare the work surface within a chemical fume hood by covering it with a disposable, absorbent bench liner.
-
Gather all necessary materials: this compound solid, appropriate solvent (e.g., DMSO), vortex mixer, and storage vials.
-
-
Weighing the Compound:
-
Tare a clean, empty weighing vessel on an analytical balance.
-
Carefully transfer the required amount of this compound solid to the weighing vessel. Avoid generating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate volume of solvent to the vessel containing the this compound.
-
Cap the vessel securely and vortex until the solid is completely dissolved.
-
-
Storage:
-
Transfer the stock solution to a clearly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Store the solution at the recommended temperature, protected from light. For example, in solvent, it can be stored at -80°C for up to 2 years or -20°C for up to 1 year.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with this compound (e.g., gloves, bench liner, weighing vessel) must be disposed of as hazardous waste in accordance with local and national regulations.
-
Wipe down the work surface and any equipment used with an appropriate deactivating solution.
-
Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Spill: Evacuate non-essential personnel. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the spilled material using a method that avoids dust generation and place it in a sealed container for hazardous waste disposal. Clean the spill area thoroughly.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for handling this compound, from receiving the compound to its final disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
